Decanoyl-L-carnitine chloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H34ClNO4 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC 名称 |
[(2S)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m0./s1 |
InChI 键 |
KETNUEKCBCWXCU-RSAXXLAASA-N |
手性 SMILES |
CCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
规范 SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
Foundational & Exploratory
Decanoyl-L-carnitine Chloride: A Technical Guide to its Biochemical Properties, Structure, and Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride is a crucial intermediate in cellular energy metabolism, specifically in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides a comprehensive overview of the biochemical properties, structure, and known biological functions of this compound. It includes tabulated quantitative data, a detailed description of its role in fatty acid transport, and a representative experimental protocol for its quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating fatty acid metabolism and related metabolic disorders.
Biochemical Properties and Structure
This compound is the ester conjugate of L-carnitine and decanoic acid. As a member of the acylcarnitine family, its primary physiological role is to facilitate the transport of the 10-carbon decanoyl group across the inner mitochondrial membrane, a critical step in the catabolism of medium-chain fatty acids.
Quantitative Physicochemical Data
A summary of the key quantitative properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₇H₃₄ClNO₄ | [1] |
| Molecular Weight | 351.91 g/mol | [1] |
| CAS Number | 369651-88-7 | [1] |
| Melting Point | 166-171 °C | [1] |
| 183-185 °C | ||
| Solubility | Water: Highly soluble (up to 100 mM) | [2][3] |
| DMF: ~20 mg/mL | [2] | |
| Ethanol: ~20 mg/mL | [2] |
Structural Information
The structure of this compound consists of the L-carnitine backbone esterified with a decanoyl (C10) fatty acyl chain. The presence of the quaternary ammonium (B1175870) group in the carnitine moiety imparts a positive charge, making it a salt with the chloride anion.
Chemical Name: (R)-3-carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride.[1]
Biological Function: The Carnitine Shuttle and Fatty Acid Oxidation
The primary and most well-documented biological function of Decanoyl-L-carnitine is its role as an intermediate in the carnitine shuttle system. This system is essential for the transport of long-chain and medium-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, a key substrate for the citric acid cycle and subsequent ATP production.
The transport process can be visualized as a cyclical pathway involving several key enzymes and transporters.
Figure 1: The Carnitine Shuttle Pathway for Decanoyl-L-carnitine.
The process, as depicted in Figure 1, can be summarized in the following steps:
-
Activation in the Cytosol: Decanoic acid is first activated to Decanoyl-CoA by acyl-CoA synthetases located on the outer mitochondrial membrane.
-
Conversion by CPT1: Carnitine palmitoyltransferase 1 (CPT1), an enzyme on the outer mitochondrial membrane, catalyzes the transfer of the decanoyl group from Decanoyl-CoA to L-carnitine, forming Decanoyl-L-carnitine and releasing coenzyme A (CoA).
-
Translocation across the Inner Mitochondrial Membrane: Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free L-carnitine.
-
Re-esterification by CPT2: Once in the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, transfers the decanoyl group from Decanoyl-L-carnitine back to CoA, reforming Decanoyl-CoA and regenerating L-carnitine.
-
β-Oxidation: The newly formed Decanoyl-CoA in the mitochondrial matrix can then enter the β-oxidation pathway to be broken down into acetyl-CoA molecules.
Potential Involvement in Cellular Signaling
While the primary role of Decanoyl-L-carnitine is well-established in fatty acid transport, the broader implications of acylcarnitines in cellular signaling are an area of active research. It is important to distinguish between the direct signaling effects of the molecule itself and the indirect consequences of altered fatty acid metabolism.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.[4][5][6][7][8][9] Fatty acids and their derivatives are known to be natural ligands for PPARs. While direct binding and activation of PPARs by Decanoyl-L-carnitine have not been extensively characterized, an increase in its availability could lead to an increased flux through the β-oxidation pathway, which in turn can modulate the intracellular pool of fatty acids and their metabolites that act as PPAR ligands. This could indirectly influence the expression of genes such as CPT1 and CPT2, creating a feedback loop.[5][7][8][9][10][11][12][13]
-
AMP-activated Protein Kinase (AMPK): AMPK is a key cellular energy sensor that is activated during periods of low energy (high AMP:ATP ratio). Activation of AMPK generally promotes catabolic pathways that generate ATP, including fatty acid oxidation. While a direct interaction between Decanoyl-L-carnitine and AMPK is not established, an increased supply of Decanoyl-L-carnitine to the mitochondria would enhance fatty acid oxidation, leading to increased ATP production and potentially altering the AMP:ATP ratio, thereby influencing AMPK activity.
At present, the scientific literature predominantly supports the role of Decanoyl-L-carnitine as a substrate for transport and metabolism rather than a direct signaling molecule. Further research is required to elucidate any specific signaling functions it may possess.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of L-carnitine with a decanoyl donor. A common and effective method involves the use of decanoyl chloride.[1]
Materials:
-
L-carnitine hydrochloride
-
Decanoyl chloride
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Suspend L-carnitine hydrochloride in the anhydrous solvent under an inert atmosphere.
-
Add the anhydrous base to neutralize the hydrochloride and deprotonate the hydroxyl group of L-carnitine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add decanoyl chloride dropwise to the cooled suspension with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., acetone/ether), to yield pure this compound.
Quantification of Decanoyl-L-carnitine in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices such as plasma.[14][15][16][17][18]
Sample Preparation:
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., deuterated Decanoyl-L-carnitine).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for Decanoyl-L-carnitine (e.g., m/z 316.3 → m/z 85.1). Quantification is based on the peak area ratio of the analyte to the internal standard.
Figure 2: Workflow for LC-MS/MS Quantification.
Measurement of Mitochondrial Respiration
The effect of Decanoyl-L-carnitine on mitochondrial respiration can be assessed using high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analysis (e.g., Seahorse XF Analyzer).[19][20][21][22][23]
Principle: This assay measures the oxygen consumption rate (OCR) of isolated mitochondria or intact cells in the presence of Decanoyl-L-carnitine as a substrate. The protocol involves the sequential addition of various substrates and inhibitors to dissect different states of mitochondrial respiration.
Experimental Workflow for Isolated Mitochondria:
-
Isolation of Mitochondria: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Basal Respiration (State 2): Add isolated mitochondria to the respiration buffer in the instrument chamber. Add Decanoyl-L-carnitine and malate (B86768) (to ensure the continuous operation of the TCA cycle). The resulting OCR represents State 2 respiration (substrate-dependent, non-phosphorylating).
-
Active Respiration (State 3): Add ADP to stimulate ATP synthesis. The increase in OCR corresponds to State 3 respiration (active phosphorylation).
-
State 4 Respiration: After the added ADP is consumed, the respiration rate will decrease to State 4 (resting state).
-
Maximal Respiration: Add an uncoupler (e.g., FCCP) to dissipate the proton gradient and induce maximal electron transport chain activity and oxygen consumption.
-
Inhibition: Add inhibitors of the electron transport chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to confirm that the measured OCR is mitochondrial.
Figure 3: Experimental Workflow for Mitochondrial Respiration Assay.
Conclusion
This compound is a vital molecule in intermediary metabolism, playing an indispensable role in the transport of medium-chain fatty acids into the mitochondria for energy production. Its biochemical properties and structure are well-characterized, and its function in the carnitine shuttle is thoroughly understood. While its direct involvement in cellular signaling pathways beyond its metabolic role is not yet clearly defined, its impact on fatty acid metabolism can indirectly influence signaling cascades that are sensitive to the cellular energy state and the availability of lipid molecules. The experimental protocols outlined in this guide provide a foundation for the synthesis, quantification, and functional analysis of this compound, facilitating further research into its physiological and pathological significance.
References
- 1. Buy this compound | 369651-88-7 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl-L-carnitine activates the peroxisome proliferator-activated receptor-γ coactivators PGC-1α/PGC-1β-dependent signaling cascade of mitochondrial biogenesis and decreases the oxidized peroxiredoxins content in old rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator activated receptor delta (PPARdelta) agonist but not PPARalpha corrects carnitine palmitoyl transferase 2 deficiency in human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator activated receptor alpha (PPARalpha) and PPAR gamma coactivator (PGC-1alpha) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of liver carnitine palmitoyltransferase I and II genes during development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental changes in carnitine palmitoyltransferases I and II gene expression in intestine and liver of suckling rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. msacl.org [msacl.org]
- 17. sciex.com [sciex.com]
- 18. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. protocols.io [protocols.io]
- 21. escholarship.org [escholarship.org]
- 22. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Redirecting [linkinghub.elsevier.com]
Decanoyl-L-Carnitine Chloride: A Technical Guide to its Function in Mitochondrial Energy Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, is a critical intermediate in mitochondrial fatty acid metabolism.[1] This technical guide provides an in-depth analysis of its function, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic pathway. As a key molecule in the transport of medium-chain fatty acids into the mitochondrial matrix, decanoyl-L-carnitine plays a pivotal role in cellular bioenergetics.[2] Its study is crucial for understanding various metabolic disorders, including fatty acid oxidation defects, and for the development of novel therapeutic interventions.[3]
Introduction
Mitochondria are the primary sites of cellular energy production, primarily through the process of oxidative phosphorylation. Fatty acid β-oxidation is a major contributor to the generation of acetyl-CoA, which fuels the Krebs cycle and subsequent ATP synthesis. However, the inner mitochondrial membrane is impermeable to long-chain and medium-chain fatty acids. The carnitine shuttle system facilitates the transport of these fatty acids into the mitochondrial matrix.[4]
Decanoyl-L-carnitine is a specific acylcarnitine that is formed from decanoic acid, a ten-carbon medium-chain fatty acid. It serves as a transient carrier, enabling the decanoyl moiety to traverse the inner mitochondrial membrane.[5] Dysregulation of decanoyl-L-carnitine metabolism is implicated in several inherited metabolic diseases, making it a significant biomarker and a potential therapeutic target.[6]
Mechanism of Action: The Carnitine Shuttle and β-Oxidation
The central role of decanoyl-L-carnitine is intrinsically linked to the carnitine shuttle, a multi-enzyme process responsible for the translocation of fatty acids into the mitochondria.
The key steps are as follows:
-
Activation of Decanoic Acid: In the cytoplasm, decanoic acid is first activated to its coenzyme A (CoA) ester, decanoyl-CoA, by an acyl-CoA synthetase.
-
Formation of Decanoyl-L-Carnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT-I) catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming decanoyl-L-carnitine and releasing free CoA.[2]
-
Translocation: Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]
-
Conversion back to Decanoyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II), located on the inner mitochondrial membrane, reverses the reaction, converting decanoyl-L-carnitine back to decanoyl-CoA and freeing L-carnitine.[2]
-
β-Oxidation: The regenerated decanoyl-CoA is now available to enter the β-oxidation spiral, where it undergoes sequential cleavage to produce acetyl-CoA, NADH, and FADH2, which subsequently fuel the Krebs cycle and the electron transport chain for ATP production.[2]
Recent studies have shown that decanoyl-L-carnitine supplementation can improve mitochondrial dysfunction in certain pathological conditions by activating the expression of CPT1A, a key enzyme in this pathway.[3]
Signaling Pathway: Fatty Acid Transport and β-Oxidation
Caption: The Carnitine Shuttle pathway for Decanoyl-L-carnitine.
Quantitative Data
Table 1: Kinetic Constants of Carnitine Palmitoyltransferase I (CPT-I) for L-Carnitine
| Tissue | Species | Km for L-Carnitine (μM) | Vmax (nmol/min/mg protein) | Reference |
| Liver | Young Pigs | 164 - 216 | Not specified | [7][8] |
| Skeletal Muscle | Young Pigs | 480 | Not specified | [7][8] |
| Liver | Dogs (Suckling) | Increases during suckling | Not specified | [9] |
| Muscle | Dogs (Adult) | Significantly lower than suckling | Not specified | [9] |
Note: The Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the Vmax (maximum reaction rate). A lower Km indicates a higher affinity of the enzyme for the substrate.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the function of this compound in mitochondrial energy metabolism.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol utilizes high-resolution respirometry to assess the impact of decanoyl-L-carnitine on mitochondrial respiration.
Experimental Workflow: High-Resolution Respirometry
Caption: Workflow for measuring mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria
-
Respiration medium (e.g., MiR05)[5]
-
This compound solution
-
Malate
-
Adenosine diphosphate (B83284) (ADP)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
-
Rotenone
-
Antimycin A
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
-
Respirometer Setup: Calibrate the respirometer and add respiration medium to the chambers, equilibrating to the desired temperature (e.g., 37°C).
-
Baseline Respiration: Add a known amount of isolated mitochondria (e.g., 0.1 mg/mL) to the chambers and record the baseline oxygen consumption (State 2 respiration, substrate-limited).
-
Substrate Addition: Add malate (e.g., 2 mM) as a complex I substrate.[5]
-
Decanoyl-L-Carnitine Titration: Add decanoyl-L-carnitine at various concentrations (e.g., 0.02 mM) to assess its effect on respiration.[5]
-
State 3 Respiration: Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation.
-
Maximal Respiration: Add FCCP in titrations to uncouple the electron transport chain and determine the maximal oxygen consumption capacity.
-
Inhibition: Add rotenone (complex I inhibitor) and antimycin A (complex III inhibitor) to inhibit the electron transport chain and measure residual oxygen consumption.
Carnitine Palmitoyltransferase I (CPT-I) Activity Assay
This radio-enzymatic assay measures the activity of CPT-I by quantifying the formation of radiolabeled decanoyl-L-carnitine.
Materials:
-
Mitochondrial preparation
-
Assay buffer (e.g., containing HEPES, sucrose, KCl)
-
Palmitoyl-CoA
-
[3H]L-carnitine
-
Bovine serum albumin (BSA)
-
Stopping solution (e.g., perchloric acid)
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, BSA, and the mitochondrial preparation.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding palmitoyl-CoA and [3H]L-carnitine.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes) within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Extraction: Extract the radiolabeled acylcarnitine product using a suitable organic solvent (e.g., butanol).
-
Quantification: Measure the radioactivity of the extracted product using a scintillation counter.
-
Calculation: Calculate the CPT-I activity based on the amount of radiolabeled product formed per unit time per milligram of mitochondrial protein.
ATP Synthesis Assay
This assay measures the rate of ATP production in isolated mitochondria fueled by decanoyl-L-carnitine.
Materials:
-
Isolated mitochondria
-
ATP synthesis buffer (containing substrates, ADP, and a luciferin/luciferase-based ATP detection reagent)
-
This compound solution
-
Luminometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the ATP synthesis buffer and the luciferin/luciferase reagent.
-
Mitochondria Addition: Add isolated mitochondria to the reaction mixture.
-
Substrate Addition: Add decanoyl-L-carnitine as the substrate.
-
Initiate ATP Synthesis: Add ADP to start the synthesis of ATP.
-
Luminescence Measurement: Immediately measure the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the rate of ATP production.
Conclusion
This compound is an indispensable molecule in mitochondrial fatty acid metabolism. Its efficient transport into the mitochondrial matrix via the carnitine shuttle is crucial for the β-oxidation of medium-chain fatty acids and subsequent energy production. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate role of decanoyl-L-carnitine in mitochondrial bioenergetics. A thorough understanding of its function and regulation is essential for unraveling the pathophysiology of metabolic diseases and for the development of targeted therapeutic strategies. Further research focusing on the specific enzyme kinetics and the impact of decanoyl-L-carnitine on mitochondrial function in various physiological and pathological states will be invaluable to the fields of biochemistry, pharmacology, and clinical medicine.
References
- 1. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The measurement of carnitine and acyl-carnitines: application to the investigation of patients with suspected inherited disorders of mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 8. porkgateway.org [porkgateway.org]
- 9. Changes in kinetics of carnitine palmitoyltransferase in liver and skeletal muscle of dogs (Canis familiaris) throughout growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Decanoyl-L-carnitine Chloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride is an acylcarnitine, an ester derivative of L-carnitine, that plays a crucial role in cellular energy metabolism. Specifically, it is involved in the transport of medium-chain fatty acids, such as decanoic acid, across the inner mitochondrial membrane for subsequent β-oxidation and energy production. This function positions this compound as a significant molecule of interest in metabolic research, particularly in studies related to fatty acid oxidation disorders. Furthermore, its chemical structure and properties make it a valuable tool in the development of therapeutics targeting metabolic pathways. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, complete with detailed experimental protocols and data presentation.
Chemical Properties
This compound is a white, crystalline powder. Its chemical structure consists of an L-carnitine molecule esterified with a ten-carbon fatty acid, decanoic acid. The presence of the quaternary ammonium (B1175870) group in the carnitine moiety and the chloride counter-ion imparts good water solubility to the molecule.
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₄ClNO₄ | |
| Molecular Weight | 351.91 g/mol | |
| CAS Number | 369651-88-7 | [1] |
| Appearance | White solid / crystalline powder | |
| Melting Point | 169-171 °C | [2] |
| 183-185 °C | [1] | |
| Solubility | Water: Soluble to 100 mM | [3] |
| DMF: ~20 mg/mL | [4] | |
| DMSO: ~14 mg/mL | [5] | |
| Ethanol: ~20 mg/mL | [4] | |
| Storage | Desiccate at room temperature or store at ≤ 4 °C | [3] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the esterification of L-carnitine with a derivative of decanoic acid, most commonly decanoyl chloride. The general synthetic strategy involves two main steps: the preparation of the acylating agent (decanoyl chloride) and the subsequent esterification of L-carnitine.
Experimental Protocols
1. Synthesis of Decanoyl Chloride from Decanoic Acid
This protocol describes the conversion of decanoic acid to the more reactive decanoyl chloride, which serves as the acylating agent for L-carnitine.
-
Materials:
-
Decanoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve decanoic acid in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.
-
Slowly add oxalyl chloride dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield crude decanoyl chloride. The product is often used in the next step without further purification.
-
2. Synthesis of this compound
This protocol details the esterification of L-carnitine hydrochloride with the prepared decanoyl chloride.
-
Materials:
-
L-carnitine hydrochloride
-
Decanoyl chloride (from Step 1)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Suspend L-carnitine hydrochloride in an anhydrous solvent in a reaction flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of decanoyl chloride in the same anhydrous solvent to the suspension with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Monitor the reaction for the formation of the product by TLC or LC-MS.
-
Upon completion, the crude product can be isolated by filtration or by removing the solvent under reduced pressure.
-
3. Purification and Characterization
The crude this compound is typically purified to remove any unreacted starting materials and byproducts.
-
Purification Method:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Alternatively, column chromatography on silica (B1680970) gel can be employed for higher purity.
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
-
Biological Activity and Signaling Pathways
This compound's primary biological role is to facilitate the transport of decanoic acid into the mitochondria for β-oxidation. This process is crucial for cellular energy homeostasis.
Cholinergic Agonist Activity
This compound is also known to act as a cholinergic agonist, similar to its shorter-chain analog, acetyl-L-carnitine.[4] This suggests that it can bind to and activate acetylcholine (B1216132) receptors, potentially influencing cholinergic signaling pathways. As a cholinergic agonist, this compound may mimic the effects of acetylcholine, a key neurotransmitter involved in numerous physiological processes.
Caption: Proposed cholinergic signaling pathway involving this compound.
Fatty Acid Metabolism
The core function of this compound is intrinsically linked to fatty acid metabolism. It acts as a substrate for the carnitine-acylcarnitine translocase, which facilitates its entry into the mitochondrial matrix. Inside the mitochondria, carnitine palmitoyltransferase II (CPT II) reverses the esterification, releasing decanoyl-CoA for β-oxidation.
Caption: Role of Decanoyl-L-carnitine in mitochondrial fatty acid transport.
Conclusion
This compound is a vital intermediate in cellular metabolism and a compound of significant interest for researchers in the fields of biochemistry, pharmacology, and drug development. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The well-characterized chemical properties of this compound, particularly its solubility and stability, make it a suitable compound for in vitro and in vivo studies. A thorough understanding of its synthesis and chemical characteristics is paramount for its effective application in scientific research and the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Separation of acylcarnitines from biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific History of Acylcarnitines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines, esters of carnitine and fatty acids, are pivotal molecules in cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, a cornerstone of cellular energy production. The study of acylcarnitines has evolved from the initial discovery of carnitine to the use of advanced analytical techniques that have unveiled their significance as biomarkers for a host of inborn errors of metabolism. This technical guide provides an in-depth exploration of the discovery and scientific history of acylcarnitines, detailing the experimental methodologies that have defined the field and presenting quantitative data relevant to researchers and drug development professionals.
A Historical Perspective: From "Vitamin BT" to Metabolic Shuttles
The story of acylcarnitines begins with the discovery of their parent molecule, carnitine. In the early 20th century, scientists were actively investigating "accessory food factors," or vitamins, essential for growth and development.
The Discovery of Carnitine
In 1905, Russian scientists Gulewitsch and Krimberg first isolated a novel substance from muscle extracts, which they named "carnitine" from the Latin "carnis," meaning flesh. For several decades, its biological function remained elusive. It wasn't until the late 1940s that G. Fraenkel, while studying the nutritional requirements of the mealworm Tenebrio molitor, identified a previously unknown essential nutrient, which he termed "vitamin BT" (for Tenebrio).[1] Subsequent research revealed that vitamin BT was, in fact, identical to carnitine.[2] This discovery spurred further investigation into its physiological role.
Elucidating the Role in Fatty Acid Metabolism
The mid-20th century marked a turning point in understanding carnitine's function, largely due to the pioneering work of Irving B. Fritz and J. Bremer.
-
Irving B. Fritz's Contribution: In the 1950s, Fritz demonstrated that carnitine stimulated the oxidation of long-chain fatty acids in isolated mitochondria.[3] His experiments showed that while mitochondria could readily oxidize short-chain fatty acids, the oxidation of long-chain fatty acids was dependent on the presence of carnitine. This led to the hypothesis that carnitine was involved in the transport of fatty acids into the mitochondrial matrix.[4]
-
J. Bremer's Research: In the early 1960s, J. Bremer provided crucial evidence for Fritz's hypothesis. He demonstrated the enzymatic formation of palmitylcarnitine from palmitoyl-CoA and carnitine and showed that mitochondria could oxidize palmitylcarnitine.[5][6][7] This work solidified the concept of the "carnitine shuttle," where fatty acids are esterified to carnitine to form acylcarnitines for transport across the mitochondrial membrane.
Experimental Protocols: A Methodological Evolution
The analytical techniques used to study acylcarnitines have evolved dramatically, from early chromatographic methods to highly sensitive mass spectrometry-based assays.
Early Methods: Chromatography and Radioenzymatic Assays
Before the advent of mass spectrometry, researchers relied on less sophisticated but foundational techniques to separate and quantify carnitine and its esters.
Paper and Thin-Layer Chromatography: In the 1960s and 1970s, paper chromatography and thin-layer chromatography (TLC) were employed to separate carnitine from its acylated forms. These methods, while providing qualitative or semi-quantitative information, were laborious and lacked the resolution of modern techniques.
Detailed Methodology: Paper Chromatography for Acylcarnitine Separation (Circa 1970s) [8]
-
Sample Preparation: Biological samples (e.g., tissue extracts, urine) were deproteinized, often using perchloric acid. The supernatant was then neutralized.
-
Chromatography: The prepared sample was spotted onto chromatography paper. The paper was then placed in a chromatography tank containing a solvent system (e.g., a mixture of butanol, acetic acid, and water).
-
Development: The solvent migrates up the paper by capillary action, separating the components of the sample based on their differential partitioning between the stationary phase (paper) and the mobile phase (solvent).
-
Visualization: After drying, the chromatogram was sprayed with a reagent (e.g., iodine vapor or a specific indicator) to visualize the separated spots corresponding to carnitine and different acylcarnitines.
-
Quantification (Semi-quantitative): The intensity and size of the spots could be compared to standards to estimate the relative amounts of each compound.
Radioenzymatic Assays: The development of radioenzymatic assays in the 1970s and 1980s provided a more quantitative approach. These assays relied on the enzymatic conversion of carnitine to a radiolabeled acylcarnitine in the presence of a radiolabeled acyl-CoA and carnitine acetyltransferase.
Detailed Methodology: Radioenzymatic Assay for Total Carnitine [9][10][11]
-
Sample Preparation: Plasma or tissue homogenates were treated with an alkaline solution to hydrolyze all acylcarnitines to free carnitine. The sample was then neutralized.
-
Enzymatic Reaction: The sample was incubated with a reaction mixture containing:
-
Carnitine acetyltransferase (CAT)
-
Radiolabeled acetyl-CoA (e.g., [1-¹⁴C]acetyl-CoA)
-
A trapping agent for the coenzyme A (CoA) produced, to drive the reaction to completion.
-
-
Separation: The reaction mixture was passed through an anion-exchange column. The unreacted, negatively charged [¹⁴C]acetyl-CoA was retained by the column, while the newly formed, positively charged [¹⁴C]acetylcarnitine passed through.
-
Detection: The radioactivity of the eluate containing [¹⁴C]acetylcarnitine was measured using a scintillation counter.
-
Quantification: The amount of radioactivity was proportional to the initial amount of total carnitine in the sample. By omitting the initial hydrolysis step, free carnitine could be measured, and the amount of esterified carnitine (total acylcarnitines) could be calculated by subtraction.
The Modern Era: Tandem Mass Spectrometry
The introduction of tandem mass spectrometry (MS/MS) in the 1990s revolutionized the analysis of acylcarnitines.[12] This technique allows for the rapid, sensitive, and simultaneous quantification of a wide range of acylcarnitines from a small biological sample, such as a dried blood spot.[13][14][15]
Detailed Methodology: Acylcarnitine Profiling by Tandem Mass Spectrometry from Dried Blood Spots [13][16]
-
Sample Collection and Preparation: A small blood sample is collected via a heel prick and spotted onto a filter paper card (Guthrie card). A small disc is punched from the dried blood spot.
-
Extraction: The disc is placed in a microplate well, and an extraction solution containing a mixture of organic solvents (e.g., methanol (B129727) or acetonitrile) and stable isotope-labeled internal standards for each acylcarnitine is added. The plate is agitated to extract the acylcarnitines.
-
Derivatization (Optional but common): The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency and chromatographic behavior. This involves incubating the dried extract with an acidic alcohol (e.g., 3N HCl in n-butanol) at an elevated temperature.
-
Analysis by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):
-
Ionization: The derivatized sample is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of the acylcarnitine butyl esters.
-
Precursor Ion Scanning: The tandem mass spectrometer is operated in precursor ion scan mode. All acylcarnitine butyl esters produce a common fragment ion at m/z 85 upon collision-induced dissociation (CID). The first mass analyzer (Q1) scans a range of parent ion masses, while the second mass analyzer (Q3) is set to only detect the m/z 85 fragment. This allows for the specific detection of all acylcarnitines in the sample.
-
-
Data Analysis and Quantification: The intensity of the signal for each acylcarnitine is compared to the intensity of its corresponding stable isotope-labeled internal standard. This allows for accurate quantification of the concentration of each acylcarnitine in the original blood spot.
Quantitative Data in Health and Disease
Acylcarnitine profiling has become an indispensable tool in the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. The accumulation of specific acylcarnitines serves as a diagnostic biomarker for these conditions.
Table 1: Plasma Acylcarnitine Reference Ranges in Healthy Individuals (nmol/mL)
| Acylcarnitine | ≤7 days | 8 days-7 years | ≥8 years |
| Free Carnitine (C0) | Varies by lab | Varies by lab | Varies by lab |
| Acetylcarnitine (C2) | 2.14-15.89 | 2.00-27.57 | 2.00-17.83 |
| Propionylcarnitine (C3) | <0.55 | <1.78 | <0.88 |
| Butyrylcarnitine (C4) | <0.23 | <0.72 | <0.32 |
| Isovalerylcarnitine (C5) | <0.18 | <0.54 | <0.30 |
| Hexanoylcarnitine (C6) | <0.07 | <0.16 | <0.10 |
| Octanoylcarnitine (C8) | <0.11 | <0.18 | <0.13 |
| Decanoylcarnitine (C10) | <0.11 | <0.22 | <0.19 |
| Dodecanoylcarnitine (C12) | <0.10 | <0.19 | <0.19 |
| Tetradecanoylcarnitine (C14) | <0.14 | <0.31 | <0.41 |
| Hexadecanoylcarnitine (C16) | 0.22-1.28 | 0.31-2.20 | 0.40-2.32 |
| Octadecenoylcarnitine (C18:1) | 0.21-1.22 | 0.31-2.18 | 0.38-2.17 |
| Octadecanoylcarnitine (C18) | 0.11-0.61 | 0.15-0.90 | 0.17-0.93 |
Source: Mayo Clinic Laboratories[17]
Table 2: Characteristic Acylcarnitine Elevations in Inborn Errors of Metabolism
| Disorder | Key Elevated Acylcarnitines | Typical Plasma Concentrations in Affected Individuals |
| Fatty Acid Oxidation Disorders | ||
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | C8, C6, C10, C10:1 | C8: >0.3 µM[12][18] |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | C14:1, C14, C14:2, C12 | C14:1: >1 µmol/L (in newborns)[19] |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | C16-OH, C18:1-OH, C18-OH | C18:1-OH: 0.56 ± 0.52 µmol/L[20] |
| Carnitine Palmitoyltransferase I (CPT-I) Deficiency | Increased Free Carnitine (C0), Decreased long-chain acylcarnitines | Total Carnitine: 70-170 µmol/L[4] |
| Carnitine Palmitoyltransferase II (CPT-II) Deficiency | C16, C18:1, C18 | Markedly elevated long-chain acylcarnitines[1][21] |
| Carnitine-Acylcarnitine Translocase (CACT) Deficiency | C16, C18:1, C18 | Markedly elevated long-chain acylcarnitines[14][22] |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency | C4 | Elevated, but can be variable[23][24] |
| Organic Acidemias | ||
| Propionic Acidemia | C3 | C3: 11,028 - 23,930 nmol/L[25] |
| Methylmalonic Acidemia | C3, C4-DC (methylmalonylcarnitine) | Elevated C3[13][26] |
| Isovaleric Acidemia | C5 | Elevated C5[7] |
| Glutaric Acidemia Type I | C5-DC (glutarylcarnitine) | Elevated C5-DC[7] |
| Glutaric Acidemia Type II (MADD) | C4, C5, C6, C8, C10, C12, C14:1, C16, C18:1 | Broad elevation of multiple acylcarnitines[3][15] |
| 3-Hydroxy-3-Methylglutaryl-CoA (HMG) Lyase Deficiency | C5-OH, C6-DC | Elevated C5-OH[27][28] |
| Multiple Carboxylase Deficiency | C3, C5-OH | Concurrent elevation of C3 and C5-OH[13][29] |
Visualizing Acylcarnitine Metabolism and Analysis
Diagrams are essential for understanding the complex signaling pathways and experimental workflows in acylcarnitine research.
Caption: The Carnitine Shuttle Pathway.
Caption: Acylcarnitine Analysis Workflow by Tandem Mass Spectrometry.
Conclusion
The scientific journey of acylcarnitines, from their origins as an obscure "vitamin" to their central role as biomarkers in modern medicine, highlights the remarkable progress in our understanding of metabolic biochemistry. The development of sophisticated analytical techniques, particularly tandem mass spectrometry, has been instrumental in this journey, enabling the diagnosis of numerous inborn errors of metabolism and paving the way for further research into the broader physiological and pathological roles of these fascinating molecules. For researchers and drug development professionals, a thorough understanding of the history, analytical methodologies, and quantitative data associated with acylcarnitines is essential for advancing the diagnosis, treatment, and prevention of metabolic diseases.
References
- 1. Orphanet: Carnitine palmitoyltransferase II deficiency [orpha.net]
- 2. researchgate.net [researchgate.net]
- 3. informnetwork.org [informnetwork.org]
- 4. Carnitine-acylcarnitine translocase deficiency - Wikipedia [en.wikipedia.org]
- 5. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paper chromatography and bioautography of L-carnitine and its acyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. Hyperprolinemia in Type 2 Glutaric Aciduria and MADD-Like Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metabolicsupportuk.org [metabolicsupportuk.org]
- 13. Biochemical signatures mimicking multiple carboxylase deficiency in children with mutations in MT-ATP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnitine-acylcarnitine translocase deficiency, clinical, biochemical and genetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 19. omjournal.org [omjournal.org]
- 20. researchgate.net [researchgate.net]
- 21. Carnitine palmitoyltransferase II deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 22. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Orphanet: Short chain acyl-CoA dehydrogenase deficiency [orpha.net]
- 25. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 26. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 27. 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 28. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
- 29. Partial Biotinidase Deficiency Revealed Imbalances in Acylcarnitines Profile at Tandem Mass Spectrometry Newborn Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Decanoyl-L-carnitine Chloride: A Core Biomarker in the Diagnosis and Management of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Decanoyl-L-carnitine (C10 carnitine) is a medium-chain acylcarnitine, an ester of L-carnitine and decanoic acid. Acylcarnitines are crucial intermediates in cellular energy metabolism. The primary function of L-carnitine and its acylated esters is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown via β-oxidation to produce energy.[1][2][3][4][5] The analysis of acylcarnitine profiles, particularly through tandem mass spectrometry, has become a cornerstone of newborn screening and the diagnosis of various inborn errors of metabolism.[6][7][8][9] Within this profile, Decanoyl-L-carnitine serves as a key biomarker, with its elevated levels pointing specifically towards defects in medium-chain fatty acid oxidation. This guide provides a technical overview of the biochemical basis, clinical significance, and analytical methodologies related to Decanoyl-L-carnitine as a biomarker for metabolic disorders.
Biochemical Basis: The Role of Decanoyl-L-carnitine in Fatty Acid Oxidation
The concentration of Decanoyl-L-carnitine in biological fluids is intrinsically linked to the mitochondrial fatty acid β-oxidation (FAO) pathway. In a healthy state, medium-chain fatty acids (6-12 carbons) are activated to their acyl-CoA esters and subsequently dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) within the mitochondria. However, a deficiency in the MCAD enzyme disrupts this process, leading to the accumulation of upstream metabolites, primarily octanoyl-CoA (C8) and, to a lesser extent, decanoyl-CoA (C10). These accumulating acyl-CoAs are then transesterified to L-carnitine by mitochondrial carnitine acyltransferases, forming the corresponding acylcarnitines (e.g., Decanoyl-L-carnitine), which are subsequently exported from the mitochondria into the circulation. Therefore, elevated Decanoyl-L-carnitine is a direct biochemical indicator of a dysfunctional MCAD enzyme.[10][11][12]
Clinical Significance and Associated Metabolic Disorders
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
The most significant clinical application of measuring Decanoyl-L-carnitine is in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an autosomal recessive inborn error of metabolism.[10][11][13] It is one of the most common fatty acid oxidation disorders.[10]
-
Clinical Presentation: Individuals with MCADD are typically asymptomatic at birth but are at high risk of acute metabolic decompensation during periods of catabolic stress, such as fasting or intercurrent illness.[12] Symptoms include hypoketotic hypoglycemia (low blood sugar without the expected production of ketones), lethargy, vomiting, seizures, hyperammonemia, and can progress to coma and death if untreated.[10][12]
-
Newborn Screening: Due to the severity of acute episodes and the effectiveness of early intervention, MCADD is included in newborn screening (NBS) panels worldwide.[11][14] The primary analyte for screening is octanoylcarnitine (B1202733) (C8), but a concurrent elevation of Decanoyl-L-carnitine (C10) and other medium-chain species is a hallmark profile of MCADD.[11]
Other Conditions
While C10 carnitine is a specific and sensitive marker for MCADD, alterations in the broader acylcarnitine profile can be indicative of other metabolic disturbances. Dysregulation of fatty acid oxidation and mitochondrial dysfunction, reflected by changes in acylcarnitine levels, have been implicated in more common complex diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease, although the diagnostic utility of Decanoyl-L-carnitine alone in these conditions is not as defined.[1][8][15][16]
Quantitative Data Presentation
The quantification of Decanoyl-L-carnitine is essential for distinguishing healthy individuals from those affected by MCADD. Concentrations can vary based on the biological matrix, age, and nutritional status. The table below presents typical concentration ranges.
| Analyte | Condition | Matrix | Concentration Range (µmol/L) | Reference |
| Octanoylcarnitine (C8)¹ | Healthy Newborn | Dried Blood Spot (DBS) | < 0.22 | [17] |
| Octanoylcarnitine (C8)¹ | MCADD Newborn | Dried Blood Spot (DBS) | 3.1 - 28.3 | [17] |
| Decanoylcarnitine (C10) | Healthy Newborn | Dried Blood Spot (DBS) | Typically low / below detection limit | [11] |
| Decanoylcarnitine (C10) | MCADD Newborn | Dried Blood Spot (DBS) | Significantly elevated above baseline | [10][11] |
¹Note: Octanoylcarnitine (C8) is the primary biomarker for MCADD, and its quantitative data is more extensively published. Decanoylcarnitine (C10) is a critical secondary biomarker that is also significantly elevated in MCADD.
Experimental Protocols for Analysis
The gold standard for acylcarnitine profiling, including the quantification of Decanoyl-L-carnitine, is flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[6][18] The method allows for rapid, sensitive, and multiplexed analysis from small volume samples like dried blood spots (DBS) or plasma.[14]
Detailed Methodology: Acylcarnitine Profiling by Tandem Mass Spectrometry
This protocol describes a common method for the analysis of acylcarnitines from dried blood spots or plasma.
-
Principle: Acylcarnitines are extracted from a biological matrix, derivatized to their butyl esters to enhance ionization efficiency and analytical specificity, and then quantified using MS/MS with stable isotope-labeled internal standards.[6]
-
Reagents and Materials:
-
HPLC-grade methanol (B129727) and acetonitrile (B52724).[14]
-
3N Hydrochloric acid (HCl) in n-butanol (butanolic HCl).[14]
-
Stable isotope-labeled internal standard mix (containing deuterated C10-carnitine).[14]
-
96-well microtiter plates.
-
Nitrogen evaporator or vacuum concentrator.
-
-
Sample Preparation (Dried Blood Spot):
-
A 3 mm disk is punched from the dried blood spot into a well of a 96-well plate.[14]
-
100 µL of methanol containing the deuterated internal standards is added to each well for extraction.[14][19]
-
The plate is agitated, and the supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[19]
-
-
Sample Preparation (Plasma):
-
Derivatization (Butylation):
-
Reconstitute the dried extract in 50-100 µL of 3N butanolic HCl.
-
Seal the plate and incubate at 60-65°C for 15-20 minutes. This reaction converts the carboxyl group of the acylcarnitines to butyl esters.[14]
-
Evaporate the butanolic HCl to dryness under nitrogen.[14]
-
Reconstitute the final sample in the mobile phase for injection into the MS/MS system.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[14]
-
Analysis Mode: The analysis is typically performed using a precursor ion scan or a Multiple Reaction Monitoring (MRM) method.[19][20]
-
Precursor Ion Scan: The mass spectrometer is set to detect all parent ions that fragment to produce a common daughter ion of m/z 85. This m/z 85 ion is a characteristic fragment of the carnitine backbone after butylation and is common to all acylcarnitine butyl esters.
-
MRM: Specific parent → daughter ion transitions are monitored for each acylcarnitine and its corresponding internal standard for highly sensitive and specific quantification. For Decanoyl-L-carnitine butyl ester, this would be a specific mass transition.
-
-
Quantification: The concentration of Decanoyl-L-carnitine is calculated by comparing the peak area of the analyte to the peak area of its co-eluting, known-concentration deuterated internal standard.
-
Diagnostic Logic and Confirmatory Testing
An elevated Decanoyl-L-carnitine level on a newborn screen is a presumptive positive result and requires follow-up confirmatory testing to establish a definitive diagnosis.
Confirmatory testing includes a quantitative plasma acylcarnitine profile, urine organic acid analysis to detect characteristic metabolites like suberylglycine, and molecular genetic testing of the ACADM gene to identify pathogenic variants.[11][13]
Conclusion
Decanoyl-L-carnitine chloride is a highly informative and clinically validated biomarker. Its primary utility lies in the rapid and sensitive detection of Medium-Chain Acyl-CoA Dehydrogenase Deficiency through newborn screening programs. The biochemical rationale for its elevation—a direct consequence of an enzymatic block in the fatty acid oxidation pathway—is well-established. The analytical methods for its quantification, centered on tandem mass spectrometry, are robust, high-throughput, and form the backbone of modern metabolic screening laboratories. For researchers and drug development professionals, understanding the role of Decanoyl-L-carnitine and the broader acylcarnitine profile provides a critical window into mitochondrial function and the pathophysiology of metabolic diseases, offering potential targets for therapeutic intervention and tools for assessing metabolic toxicity of drug candidates.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine transport and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of carnitine in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. MCAD [gmdi.org]
- 12. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. L-Carnitine’s Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. agilent.com [agilent.com]
- 20. metbio.net [metbio.net]
The Physiological Relevance of Medium-Chain Acylcarnitines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acylcarnitines (MCACs) are emerging as critical signaling molecules and biomarkers in cellular metabolism, extending far beyond their traditionally understood role as simple intermediates in fatty acid oxidation. These esterified products of carnitine and medium-chain fatty acids (MCFAs) are now implicated in a range of physiological and pathophysiological processes, including metabolic regulation, inflammation, and cellular stress responses. Elevated levels of MCACs have been associated with metabolic disorders such as type 2 diabetes, gestational diabetes, and cardiovascular disease, making them a focal point for research and therapeutic development. This technical guide provides an in-depth exploration of the physiological relevance of MCACs, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation in this dynamic field.
Data Presentation: Quantitative Levels of Medium-Chain Acylcarnitines
The concentration of MCACs in biological fluids is a key indicator of metabolic status. The following tables summarize quantitative data from various studies, highlighting the differences in MCAC levels in healthy and diseased states.
Table 1: Plasma Medium-Chain Acylcarnitine Concentrations in Gestational Diabetes Mellitus (GDM)
| Acylcarnitine | Condition | Concentration / Relative Abundance | Reference |
| Hexanoylcarnitine (C6) | GDM | Significantly increased vs. NGT | [1] |
| Octanoylcarnitine (C8) | GDM | Significantly increased vs. NGT | [1] |
| Decanoylcarnitine (C10) | GDM | Significantly increased vs. NGT | [1] |
| Laurylcarnitine (C12) | GDM | Significantly increased vs. NGT | [1] |
NGT: Normal Glucose Tolerance
Table 2: Serum Medium-Chain Acylcarnitine Concentrations in Prediabetes and Type 2 Diabetes (T2D)
| Acylcarnitine | Condition | Concentration (µmol/L) - Mean (SD) or Fold Change | Reference |
| Hexanoylcarnitine (C6) | T2D | Significantly increased vs. NGT | [2] |
| Octenoylcarnitine (C8:1) | T2D | Significantly increased vs. NGT | [2] |
| Decenoylcarnitine (C10:1) | T2D | Significantly increased vs. NGT | [2] |
| Octenoylcarnitine (C8:1) | Incident Prediabetes | >0.25 µmol/L (Predictive Cut-off) | [3] |
NGT: Normal Glucose Tolerance
Table 3: Serum Medium-Chain Acylcarnitine Concentrations in Coronary Artery Disease (CAD)
| Acylcarnitine | Condition | Association with CAD | Reference |
| Hexanoylcarnitine (C6) | CAD | Strong positive association | [4] |
| Octanoylcarnitine (C8) | CAD | Positive association | [4] |
| Decanoylcarnitine (C10) | CAD | Positive association | [4] |
| Dodecanoylcarnitine (C12) | CAD | Positive association | [4] |
Table 4: Plasma Medium-Chain Acylcarnitine Concentrations During Exercise
| Acylcarnitine | Condition | Observation | Reference |
| Octanoylcarnitine (C8) | Immediately after moderate-intensity run | Pronounced, transient increase | [5] |
| Decanoylcarnitine (C10) | Immediately after moderate-intensity run | Pronounced, transient increase | [5] |
| Dodecanoylcarnitine (C12) | Immediately after moderate-intensity run | Pronounced, transient increase | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of MCACs. This section provides protocols for their quantification and for assessing their functional effects.
Protocol 1: Quantification of Medium-Chain Acylcarnitines in Plasma/Serum by Tandem Mass Spectrometry (MS/MS)
This protocol outlines a common method for the analysis of acylcarnitines using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is highly sensitive and specific.[6][7][8][9]
Materials:
-
Plasma or serum samples
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
n-Butanol
-
Acetyl chloride
-
Internal standards (isotopically labeled acylcarnitines, e.g., d3-C8-carnitine)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation and Derivatization):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a known concentration of internal standards.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
For butylation (optional but recommended for improved chromatographic separation and ionization efficiency), add 100 µL of 3N HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride).
-
Incubate the mixture at 65°C for 15 minutes.
-
Evaporate the butanol to dryness under nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A typical gradient might start at 10-20% B, increasing to 90-100% B over several minutes to elute the acylcarnitines.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific acylcarnitines. The precursor ion is the [M+H]+ of the acylcarnitine, and the product ion is typically m/z 85, which corresponds to the fragmented carnitine moiety.
-
Develop an MRM method with specific precursor/product ion transitions for each MCAC and internal standard.
-
Data Analysis:
-
Quantify the concentration of each MCAC by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
Generate a calibration curve using known concentrations of acylcarnitine standards to determine the absolute concentration in the samples.
Protocol 2: Assessment of MCAC-Induced Inflammation in Macrophages
This protocol describes how to assess the pro-inflammatory effects of MCACs on a macrophage cell line, such as RAW 264.7.[10][11][12]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Serum-free DMEM
-
Medium-chain acylcarnitines (e.g., octanoylcarnitine) dissolved in a suitable vehicle (e.g., sterile water or PBS)
-
LPS (lipopolysaccharide) as a positive control
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Reagents for Western blotting (lysis buffer, primary antibodies against phospho-JNK, phospho-ERK, total JNK, total ERK, and a loading control like β-actin, and secondary antibodies)
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed the cells in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Before treatment, starve the cells in serum-free DMEM for 4-6 hours.
-
Treat the cells with various concentrations of the desired MCAC (e.g., 10, 25, 50 µM) for a specified time (e.g., 6, 12, or 24 hours for cytokine analysis; shorter time points like 15, 30, 60 minutes for signaling pathway analysis). Include a vehicle control and a positive control (LPS, e.g., 100 ng/mL).
Cytokine Analysis (ELISA):
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cell debris.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathway Analysis (Western Blotting):
-
After the shorter treatment times, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of JNK and ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of medium-chain acylcarnitines.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 3. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Transport of Decanoyl-L-carnitine Chloride Across Mitochondrial Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transport of decanoyl-L-carnitine chloride across the inner mitochondrial membrane, a critical step in the metabolism of medium-chain fatty acids. The transport is primarily mediated by the carnitine/acylcarnitine translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). This document details the transport mechanism, presents quantitative data on transporter kinetics, and provides detailed experimental protocols for studying this process.
The Carnitine Shuttle and the Role of Carnitine/Acylcarnitine Translocase (CACT)
The transport of long-chain and medium-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation is accomplished via the carnitine shuttle. This process involves three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of fatty acyl-CoAs to fatty acylcarnitines.
-
Carnitine/Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines, such as decanoyl-L-carnitine, into the mitochondrial matrix in exchange for a molecule of free carnitine.[1]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to their corresponding acyl-CoAs, which then enter the β-oxidation spiral.
Decanoyl-L-carnitine, being a medium-chain acylcarnitine, relies on CACT for its translocation across the inner mitochondrial membrane.
Signaling Pathway of Decanoyl-L-carnitine Transport
Caption: The carnitine shuttle pathway for decanoyl-L-carnitine transport.
Quantitative Data on CACT-Mediated Transport
| Substrate | Apparent K_m (mM) | V_max (nmol/mg protein/min) | Inhibition Constant (K_i) (mM) | Organism/System |
| L-Carnitine | 0.38 - 1.50 | 0.20 - 0.34 | - | Rat heart mitochondria[2] |
| Acetyl-L-carnitine | - | - | 1.1 | Rat heart mitochondria[2] |
| Isobutyryl-L-carnitine | - | - | 2.6 | Rat heart mitochondria[2] |
| Octanoyl-L-carnitine | - | - | 0.10 | Rat heart mitochondria[2] |
Note: The K_i values represent competitive inhibition against L-carnitine uptake.
The affinity of CACT for acylcarnitines generally increases with the length of the acyl chain, suggesting that decanoyl-L-carnitine would have a higher affinity (lower K_m and K_i) than octanoyl-L-carnitine.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the transport of decanoyl-L-carnitine across mitochondrial membranes.
Expression and Purification of Recombinant Human CACT
The production of recombinant CACT is essential for in vitro studies, such as reconstitution into proteoliposomes.
Workflow for Recombinant CACT Production
Caption: Workflow for the expression and purification of recombinant human CACT.
Detailed Protocol:
-
Cloning: The full-length cDNA of human CACT (SLC25A20) is amplified by PCR and cloned into a bacterial expression vector, such as pET-28a(+), which typically includes an N-terminal His-tag for purification.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin).
-
The starter culture is then used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is incubated for an additional 3-4 hours at 37°C.
-
-
Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication.
-
The expressed CACT is typically found in inclusion bodies, which are pelleted by centrifugation.
-
The inclusion bodies are washed and then solubilized in a buffer containing a detergent, such as 1.5% N-lauroylsarcosine (sarkosyl).
-
The solubilized protein is purified by affinity chromatography using a Ni-NTA resin. The His-tagged CACT binds to the resin and is eluted with a high concentration of imidazole.
-
The purity of the protein is assessed by SDS-PAGE.
-
Reconstitution of Purified CACT into Proteoliposomes
To study its transport activity, the purified CACT must be incorporated into artificial lipid bilayers (liposomes) to form proteoliposomes.
Detailed Protocol:
-
Liposome Preparation:
-
A mixture of phospholipids (B1166683) (e.g., phosphatidylcholine and cardiolipin (B10847521) in a 4:1 ratio) in chloroform (B151607) is dried under a stream of nitrogen gas to form a thin lipid film.
-
The lipid film is hydrated in a buffer (e.g., 20 mM HEPES, pH 7.0, 50 mM NaCl) containing a high concentration of L-carnitine (e.g., 20 mM), which will be the internal substrate.
-
The hydrated lipids are subjected to several freeze-thaw cycles to form multilamellar vesicles, followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to generate unilamellar liposomes.
-
-
Reconstitution:
-
The purified, detergent-solubilized CACT is mixed with the prepared liposomes.
-
The detergent is gradually removed to allow the protein to insert into the lipid bilayer. This can be achieved by dialysis against a detergent-free buffer or by adsorption of the detergent to hydrophobic beads (e.g., Bio-Beads SM-2).
-
The external, untrapped L-carnitine is removed by passing the proteoliposomes through a size-exclusion chromatography column (e.g., Sephadex G-75).
-
Transport Assay in Reconstituted Proteoliposomes
The transport activity of the reconstituted CACT is measured by monitoring the exchange of internal L-carnitine with external radiolabeled decanoyl-L-carnitine.
Workflow for Transport Assay
Caption: Workflow for measuring decanoyl-L-carnitine transport in proteoliposomes.
Detailed Protocol:
-
Initiation of Transport: The transport assay is initiated by adding a solution containing radiolabeled decanoyl-L-carnitine (e.g., [³H]decanoyl-L-carnitine) to the suspension of proteoliposomes.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for various time points.
-
Termination of Transport: The transport is stopped at each time point by adding a potent inhibitor of CACT, such as mersalyl (B1676301) or N-ethylmaleimide.[3]
-
Separation: The proteoliposomes are immediately separated from the external, unincorporated radiolabeled substrate by passing the mixture through a small ion-exchange chromatography column that binds the negatively charged proteoliposomes while allowing the positively charged decanoyl-L-carnitine to pass through.
-
Quantification: The radioactivity retained within the proteoliposomes is measured using a scintillation counter.
-
Data Analysis: The initial rate of transport is calculated from the time course of radioactivity uptake. By varying the concentration of external decanoyl-L-carnitine, the kinetic parameters K_m and V_max can be determined by fitting the data to the Michaelis-Menten equation.
Measurement of Fatty Acid Oxidation in Isolated Mitochondria
This assay assesses the complete mitochondrial pathway of fatty acid oxidation, including the transport of decanoyl-L-carnitine.
Detailed Protocol:
-
Isolation of Mitochondria: Mitochondria are isolated from a suitable tissue source (e.g., rat liver or heart) by differential centrifugation.
-
Respiration Assay:
-
Isolated mitochondria are suspended in a respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, and HEPES).
-
The oxygen consumption rate is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
A baseline respiration rate is established.
-
Decanoyl-L-carnitine is added as the substrate, and the increase in oxygen consumption is monitored. Malate is often added as a co-substrate to replenish TCA cycle intermediates.
-
ADP is then added to stimulate state 3 respiration (oxidative phosphorylation).
-
Various inhibitors can be used to dissect the electron transport chain and confirm that the observed respiration is coupled to fatty acid oxidation. For example, rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor) can be used.
-
Conclusion
The transport of this compound across the inner mitochondrial membrane is a crucial process for cellular energy metabolism, facilitated by the carnitine/acylcarnitine translocase. Understanding the kinetics and mechanism of this transporter is vital for researchers in metabolic diseases and for professionals in drug development targeting fatty acid oxidation pathways. The experimental protocols detailed in this guide provide a robust framework for the in-depth investigation of this essential biological process. Further research is warranted to precisely determine the kinetic parameters for decanoyl-L-carnitine transport and to elucidate the regulatory mechanisms governing CACT activity.
References
- 1. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 2. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of carnitine acylcarnitine translocase system of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of Decanoyl-L-carnitine chloride using LC-MS/MS: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decanoyl-L-carnitine, a medium-chain acylcarnitine, is an important intermediate in fatty acid metabolism. It is formed during the transport of decanoic acid into the mitochondria for β-oxidation.[1][2][3] The quantification of Decanoyl-L-carnitine and other acylcarnitines in biological matrices is crucial for the diagnosis and monitoring of inherited metabolic disorders, as well as for research in areas such as metabolic syndrome and diabetes.[4][5] This application note provides a detailed protocol for the sensitive and specific quantification of Decanoyl-L-carnitine chloride in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Decanoyl-L-carnitine
Decanoyl-L-carnitine is involved in the transport of medium-chain fatty acids into the mitochondrial matrix, a critical step for their subsequent breakdown through β-oxidation to produce energy.[1][3] The pathway involves the conversion of Decanoyl-CoA to Decanoyl-L-carnitine by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts Decanoyl-L-carnitine back to Decanoyl-CoA, which then enters the β-oxidation spiral.
Caption: Mitochondrial import of Decanoyl-L-carnitine for β-oxidation.
Experimental Protocol
This protocol details the necessary steps for sample preparation and LC-MS/MS analysis for the quantification of this compound in plasma.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Decanoyl-L-carnitine-d3 chloride (or other stable isotope-labeled internal standard) (ChromSystems or equivalent)[4]
-
Methanol (B129727) (LC-MS grade)[4]
-
Acetonitrile (LC-MS grade)[5]
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)[5]
-
Ammonium acetate (B1210297) (LC-MS grade)[5]
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is commonly used for the extraction of acylcarnitines from plasma.[6]
-
Spiking: To 100 µL of plasma, add 5 µL of the internal standard working solution (e.g., 5 ng/mL of Decanoyl-L-carnitine-d3).[6]
-
Precipitation: Add 300 µL of cold methanol to the plasma sample.[6]
-
Vortexing: Vortex the mixture for 10 seconds.[6]
-
Incubation: Incubate the samples for 10 minutes at ambient temperature.[6]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.[6]
-
Dilution: Transfer 100 µL of the supernatant to a new vial and dilute with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[6]
-
Injection: Vortex the final mixture for 10 seconds before injecting it into the LC-MS/MS system.[6]
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of Decanoyl-L-carnitine. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile:isopropanol (90:10)[6] |
| Gradient | 2% B to 100% B over 6 minutes, hold for 1.5 minutes, then re-equilibrate[6] |
| Flow Rate | 0.6 mL/min[6] |
| Column Temperature | 35 °C[6] |
| Injection Volume | 3 µL[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Decanoyl-L-carnitine Transition | 316.3 -> 85.1[6] |
| Decanoyl-L-carnitine-d3 Transition | 319.2 -> 85.1[6] |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The following table summarizes the typical quantitative performance of an LC-MS/MS method for Decanoyl-L-carnitine.
Table 3: Quantitative Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 20 ng/mL (in urine) | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL (in urine) | |
| Intra-day Precision (%CV) | < 15% | [5] |
| Inter-day Precision (%CV) | < 15% | [5] |
| Accuracy (%Bias) | -1.7% to +14.7% | |
| Recovery | 85 - 122% | [5] |
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in both clinical research and drug development settings. The provided protocols and performance characteristics can serve as a valuable starting point for the implementation of this assay in the laboratory.
References
- 1. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]
- 3. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Application Notes and Protocols for Decanoyl-L-carnitine Chloride in Cultured Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride is an acylcarnitine, an ester derivative of L-carnitine, which plays a crucial role in cellular energy metabolism.[1][2] As an essential cofactor, it facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and the generation of ATP.[1][3] Emerging research has highlighted its potential in modulating cellular processes beyond fatty acid metabolism, including the regulation of signaling pathways and influencing cell viability, making it a compound of interest in various research fields, including cancer biology and metabolic disorders.[4][5]
These application notes provide detailed protocols for utilizing this compound in cultured cell experiments, focusing on the assessment of its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound's primary mechanism involves the facilitation of fatty acid transport into the mitochondria for β-oxidation.[1] However, recent studies have elucidated its involvement in specific signaling pathways. In the context of hepatitis B virus-induced liver mitochondrial dysfunction, decanoylcarnitine (B1670086) supplementation has been shown to activate Carnitine Palmitoyltransferase 1A (CPT1A) expression and stimulate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, with a pronounced effect on PPARα.[4] This action helps to improve fatty acid metabolism and restore mitochondrial function.[4]
Furthermore, in triple-negative breast cancer (TNBC) models, decanoylcarnitine has been identified as an inhibitor of cell proliferation and migration. This effect is mediated through the downregulation of Matrix Metallopeptidase 9 (MMP9), a key enzyme involved in the degradation of the extracellular matrix.[5]
Data Presentation
The following tables summarize quantitative data from studies on L-carnitine and its derivatives to provide a reference for designing experiments with this compound. Note: The optimal concentrations and incubation times for this compound may vary depending on the cell line and experimental conditions and should be determined empirically.
Table 1: Effect of L-carnitine and its Derivatives on Cancer Cell Viability
| Cell Line | Cancer Type | Compound | Concentration Range | Incubation Time (h) | Viability Assay | Observed Effect | Reference |
| MDA-MB-231 (CD44+ CSCs) | Triple-Negative Breast Cancer | L-carnitine | 0.5 - 10 mM | 24 | MTT | Significant decrease in proliferation at 2.5 and 5 mM | [6] |
| Hepa1c1c7 | Mouse Hepatoma | L-carnitine | Not specified | Not specified | MTT | Increased cell death | [7] |
| SH-SY-5Y | Human Neuroblastoma | L-carnitine hydrochloride | 100 nM - 100 µM | Acute | XTT | Significant increase in mitochondrial function | [8] |
| 1321N1 | Human Astrocytoma | L-carnitine hydrochloride | 100 nM - 100 µM | Acute | XTT | Significant increase in mitochondrial function | [8] |
Table 2: Effects of L-carnitine Derivatives on Mitochondrial Respiration
| Parameter | Model System | Treatment | Result | Reference |
| State III Respiration | Mitochondria from injured rat spinal cord | 5 mM Acetyl-L-carnitine (in vitro) | Restored respiration rates to normal levels | [9] |
| Mitochondrial Function | Hepatocytes with HBV infection | Decanoylcarnitine supplementation | Improved mitochondrial function | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its solubility, this compound can be dissolved in DMSO to prepare a concentrated stock solution (e.g., 10-20 mg/mL).[10]
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may aid dissolution.[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10]
Cell Viability Assay (XTT Method)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cultured cells
-
Complete culture medium
-
This compound stock solution
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - Phenazine methosulfate)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration in the medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
XTT Addition: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[12]
-
Add 50 µL of the XTT working solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a color change is visible.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for flow cytometry analysis.
Materials:
-
Cultured cells treated with this compound
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Also, collect the culture medium as it may contain apoptotic cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for a cell viability assay using this compound.
References
- 1. Buy this compound | 369651-88-7 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetyl-L-carnitine ameliorates mitochondrial dysfunction following contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: Decanoyl-L-carnitine Chloride as a Substrate for Carnitine Palmitoyltransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is an important substrate for the study of carnitine palmitoyltransferases (CPT), key enzymes in fatty acid metabolism. The CPT system, consisting of CPT1 and CPT2, is responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of acyl-CoAs to acylcarnitines, the rate-limiting step in this process. CPT2, located on the inner mitochondrial membrane, reverses this reaction, regenerating acyl-CoAs within the mitochondrial matrix. Dysregulation of the CPT system is implicated in various metabolic diseases, making it a crucial target for drug development. These application notes provide detailed protocols for utilizing this compound as a substrate to investigate CPT activity and include relevant quantitative data and visual workflows.
Data Presentation
Table 1: Apparent Michaelis-Menten Constants (Km) for Carnitine Palmitoyltransferase 1 (CPT1) Isoforms
| Isoform | Substrate | Apparent Km (µM) | Source |
| Rat CPT1A | L-Carnitine | 30 | [1] |
| Rat CPT1B | L-Carnitine | 500 | [1] |
| Rat Muscle Mitochondria | Palmitoyl-CoA | 80 | [2] |
Table 2: Kinetic Constants for Purified Carnitine Palmitoyltransferase II (CPT2)
| Substrate | Apparent K₀.₅ (µM) | Source |
| 3-Hydroxypalmitoyl-CoA | 20 ± 6 | [3] |
| 3-Oxopalmitoyl-CoA | 65 ± 17 | [3] |
Signaling Pathway
The carnitine shuttle is the primary pathway involving carnitine palmitoyltransferases. Decanoyl-L-carnitine is an intermediate in the transport of decanoic acid (a medium-chain fatty acid) into the mitochondria for β-oxidation.
Experimental Protocols
Two common methods for measuring CPT activity are the spectrophotometric assay and the radioenzymatic assay.
Experimental Workflow: CPT Activity Assay
Protocol 1: Spectrophotometric Assay for CPT Activity (Forward Reaction)
This assay measures the production of Coenzyme A (CoA) which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.[4][5]
Materials:
-
Decanoyl-CoA
-
L-Carnitine
-
DTNB solution (in ethanol)
-
Tris-HCl buffer (pH 8.0)
-
Mitochondrial preparation or purified CPT enzyme
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-Carnitine in a cuvette.
-
Add the mitochondrial preparation or purified enzyme to the cuvette and mix gently.
-
Initiate the reaction by adding Decanoyl-CoA to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 412 nm over time (e.g., for 5-10 minutes).
-
The rate of the reaction is proportional to the CPT activity. Calculate the activity using the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹).
Protocol 2: Radioenzymatic Assay for CPT Activity (Forward Reaction)
This highly sensitive assay measures the incorporation of radiolabeled L-carnitine into Decanoyl-L-carnitine.
Materials:
-
Decanoyl-CoA
-
[³H]L-Carnitine (radiolabeled)
-
HEPES buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Mitochondrial preparation or purified CPT enzyme
-
Perchloric acid (to stop the reaction)
-
Butanol (for extraction)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, BSA, and Decanoyl-CoA.
-
Add the mitochondrial preparation or purified enzyme to the mixture.
-
Initiate the reaction by adding [³H]L-Carnitine.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Extract the radiolabeled Decanoyl-L-[³H]carnitine by adding butanol, vortexing, and centrifuging to separate the phases.
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [³H]L-Carnitine.
Conclusion
This compound is a valuable tool for investigating the activity of carnitine palmitoyltransferases. The protocols provided herein offer robust methods for assessing CPT function in various biological samples. While specific kinetic parameters for Decanoyl-L-carnitine are not extensively documented, the provided data for similar medium-chain substrates can serve as a useful reference for experimental design and data interpretation. The study of CPT enzymes with substrates like Decanoyl-L-carnitine is crucial for advancing our understanding of fatty acid metabolism and for the development of novel therapeutics for metabolic disorders.
References
- 1. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid spectrophotometric assay for carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Acylcarnitine Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondria for energy production via β-oxidation.[1] The quantitative analysis of acylcarnitine profiles in biological matrices such as plasma, serum, tissue, and urine is a vital diagnostic tool for identifying inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[2][3][4] Furthermore, alterations in acylcarnitine levels have been implicated as biomarkers in complex diseases like the metabolic syndrome.[5] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the sensitive and specific quantification of a wide range of acylcarnitines.[6][7][8] This document provides detailed application notes and experimental protocols for the profiling of acylcarnitines using HPLC-MS/MS.
Principle of the Method
The fundamental principle of HPLC-based acylcarnitine analysis involves the chromatographic separation of individual acylcarnitine species followed by their detection and quantification using tandem mass spectrometry. While direct infusion mass spectrometry can provide a general profile, it is unable to distinguish between isomeric and isobaric compounds, which can lead to inaccurate results.[5] HPLC separation is therefore critical for resolving these isomers, providing more accurate and reliable quantification.[5][7] The methods described herein cover sample preparation, chromatographic separation, and mass spectrometric detection.
I. Experimental Protocols
A. Sample Preparation
Effective sample preparation is critical for accurate and reproducible acylcarnitine profiling. The following protocols are adapted for different biological matrices.
1. Plasma/Serum Sample Preparation [3]
This protocol outlines a common protein precipitation method for the extraction of acylcarnitines from plasma or serum.
-
Materials:
-
Plasma or serum samples
-
Internal standard solution (a mixture of isotopically labeled acylcarnitines, e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.)[5]
-
Methanol (B129727), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add a known amount of the internal standard solution to each sample.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
The sample can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the initial mobile phase.
-
2. Tissue Sample Preparation [9]
This protocol describes the extraction of acylcarnitines from tissue samples.
-
Materials:
-
Frozen tissue samples
-
Internal standard solution
-
80/20 Methanol/Water, ice-cold
-
Bead-beating homogenizer
-
Centrifuge
-
-
Protocol:
-
Weigh approximately 10-20 mg of frozen tissue in a pre-chilled tube.
-
Add a known amount of the internal standard solution.
-
Add 1 mL of ice-cold 80/20 methanol/water.
-
Homogenize the tissue using a bead-beating homogenizer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
B. Derivatization (Optional but Recommended for Improved Sensitivity)
Derivatization of acylcarnitines to their butyl esters can enhance chromatographic separation and detection sensitivity.[5]
-
Materials:
-
Dried sample extract
-
3 M HCl in n-butanol
-
Heating block
-
Nitrogen evaporator
-
-
Protocol:
II. HPLC and Mass Spectrometry Parameters
The following tables summarize typical HPLC and MS/MS parameters for acylcarnitine profiling. These should be optimized for the specific instrument and application.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Setting |
| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Note: For separation of short-chain acylcarnitines, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation.[10][11]
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion Scan | m/z 85 (for underivatized acylcarnitines) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Table 3: Example MRM Transitions for Common Acylcarnitines (Underivatized)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Free Carnitine (C0) | 162.1 | 85.1 | 18 |
| Acetylcarnitine (C2) | 204.1 | 85.1 | 18 |
| Propionylcarnitine (C3) | 218.1 | 85.1 | 18 |
| Butyrylcarnitine (C4) | 232.2 | 85.1 | 20 |
| Isovalerylcarnitine (C5) | 246.2 | 85.1 | 20 |
| Octanoylcarnitine (C8) | 288.2 | 85.1 | 22 |
| Myristoylcarnitine (C14) | 372.3 | 85.1 | 25 |
| Palmitoylcarnitine (C16) | 400.4 | 85.1 | 28 |
| Stearoylcarnitine (C18) | 428.4 | 85.1 | 30 |
Note: The characteristic product ion at m/z 85 corresponds to the trimethylamine (B31210) moiety of the carnitine backbone.[5]
III. Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve for each analyte using standards of known concentrations. The concentration of each acylcarnitine in the sample is determined by comparing its peak area ratio to the corresponding internal standard against the calibration curve.
IV. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Acylcarnitine Profile | Nicklaus Children's Hospital [nicklauschildrens.org]
- 3. Acylcarnitine Profile | Greenwood Genetic Center [ggc.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cris.vtt.fi [cris.vtt.fi]
- 11. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Decanoyl-L-carnitine Chloride for the Study of Inborn Errors of Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that disrupt normal metabolic pathways. A significant subset of these disorders involves defects in fatty acid oxidation (FAO), the process by which fats are broken down to produce energy. Carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] Consequently, the analysis of acylcarnitine profiles has become a cornerstone in the diagnosis and monitoring of FAO disorders.[3][4]
Decanoyl-L-carnitine, the ester of L-carnitine and decanoic acid (a medium-chain fatty acid), is a key metabolite in this context. Its accumulation can be indicative of specific enzyme deficiencies, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[5] Decanoyl-L-carnitine chloride, as a stable chemical standard, serves as an invaluable tool for researchers studying the pathophysiology of these disorders, developing diagnostic methods, and evaluating potential therapeutic interventions. These application notes provide detailed protocols for the use of this compound in cellular models of IEMs and for the quantitative analysis of acylcarnitine profiles.
Data Presentation
The following tables present representative quantitative data that could be obtained from the experimental protocols described herein. These values are illustrative and will vary depending on the specific cell line, experimental conditions, and analytical instrumentation.
Table 1: Acylcarnitine Profile in Fibroblasts from a Patient with MCAD Deficiency after Incubation with Decanoic Acid
| Acylcarnitine Species | Control Fibroblasts (µmol/L) | MCAD Deficient Fibroblasts (µmol/L) |
| Free Carnitine (C0) | 15.2 ± 2.1 | 8.5 ± 1.5 |
| Acetylcarnitine (C2) | 5.8 ± 0.9 | 3.1 ± 0.6 |
| Hexanoylcarnitine (C6) | 0.1 ± 0.03 | 1.2 ± 0.3 |
| Octanoylcarnitine (B1202733) (C8) | 0.2 ± 0.05 | 15.7 ± 2.8 |
| Decanoylcarnitine (C10) | 0.3 ± 0.07 | 2.5 ± 0.5 |
| Decenoylcarnitine (C10:1) | 0.1 ± 0.02 | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 2: Quantitative Analysis of Decanoylcarnitine in Plasma Samples
| Sample Type | Decanoylcarnitine (C10) Concentration (µmol/L) |
| Healthy Control | 0.1 - 0.5 |
| MCAD Deficiency Patient | 1.0 - 5.0 |
| LCHAD Deficiency Patient | < 0.2 |
Concentration ranges are typical and may vary between individuals and laboratories.[1]
Signaling Pathways and Experimental Workflows
Mitochondrial Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of carnitine in the transport of fatty acids into the mitochondria and the subsequent β-oxidation spiral. In disorders like MCAD deficiency, a block in this pathway leads to the accumulation of specific acylcarnitine intermediates, such as octanoylcarnitine and decanoylcarnitine.
References
Application Notes and Protocols: Decanoyl-L-carnitine chloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Decanoyl-L-carnitine chloride in neuroscience research. While direct research on this compound is emerging, these notes are built upon established methodologies for studying long-chain acylcarnitines, such as Palmitoyl-L-carnitine, which are implicated in the pathology of neurodegenerative diseases.[1][2][3] this compound serves as a valuable tool to investigate the impact of fatty acid metabolism dysregulation on neuronal function.
The protocols detailed below are primarily focused on in vitro studies using the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research.[1][3][4]
Introduction
This compound is an ester derivative of L-carnitine, a vital cofactor in fatty acid metabolism.[5] It is involved in the transport of medium to long-chain fatty acids into the mitochondria for β-oxidation. Altered levels of long-chain acylcarnitines have been associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[6][7][8][9] Research suggests that the accumulation of these metabolites can induce neurotoxicity through mechanisms such as mitochondrial dysfunction, calcium dysregulation, and altered protein kinase signaling.[1][3][4]
Potential Applications in Neuroscience Research
-
Modeling Neurotoxicity: Investigating the pathological effects of fatty acid metabolism dysregulation in neuronal models.
-
Studying Mitochondrial Dysfunction: Assessing the impact of this compound on mitochondrial membrane potential, morphology, and the production of reactive oxygen species (ROS).
-
Investigating Tau Pathology: Examining the role of this compound in tau hyperphosphorylation, a hallmark of Alzheimer's disease.[3][4]
-
Elucidating Signaling Pathways: Probing the involvement of protein kinase C (PKC) and other signaling cascades in acylcarnitine-induced neuronal stress.[1]
Data Presentation
The following tables summarize expected quantitative outcomes based on studies with related long-chain acylcarnitines. These can be used as templates for recording experimental data with this compound.
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| Vehicle Control (BSA) | - | 24 | 100 ± 5.2 |
| Decanoyl-L-carnitine | 1 | 24 | 95 ± 4.8 |
| Decanoyl-L-carnitine | 5 | 24 | 78 ± 6.1 |
| Decanoyl-L-carnitine | 10 | 24 | 62 ± 5.5 |
| Decanoyl-L-carnitine | 20 | 24 | 45 ± 7.3 |
Table 2: Changes in Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) |
| Vehicle Control (BSA) | - | 1.00 ± 0.08 |
| Decanoyl-L-carnitine | 10 | 0.65 ± 0.07 |
| Positive Control (CCCP) | 50 | 0.21 ± 0.05 |
Table 3: Quantification of Tau Phosphorylation (Western Blot Densitometry)
| Treatment Group | pTau (Ser396/404) / Total Tau Ratio (Fold Change) |
| Vehicle Control (BSA) | 1.0 |
| Decanoyl-L-carnitine (10 µM) | 2.5 |
| Decanoyl-L-carnitine + GSK-3β inhibitor | 1.2 |
| Decanoyl-L-carnitine + CDK5 inhibitor | 1.4 |
| Decanoyl-L-carnitine + Calpain inhibitor | 1.3 |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment of SH-SY5Y Cells
Objective: To culture and treat SH-SY5Y cells with this compound for downstream analysis.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[1]
-
Preparation of Decanoyl-L-carnitine-BSA Conjugate:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free DMEM/F12.
-
Add the this compound stock solution to the BSA solution while vortexing. A 5:1 molar ratio is a recommended starting point.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Prepare a control solution of BSA alone in serum-free medium.[1]
-
-
Cell Treatment:
-
Seed SH-SY5Y cells in the desired plate format and allow them to adhere for 24 hours.
-
Aspirate the culture medium and wash the cells once with warm PBS.
-
Add serum-free medium containing the Decanoyl-L-carnitine-BSA conjugate at the desired final concentrations (e.g., 1-20 µM).
-
For control wells, add the BSA-only solution.
-
Incubate the cells for the desired period (e.g., 24 hours).[1]
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
Objective: To measure changes in mitochondrial membrane potential.
Materials:
-
Treated SH-SY5Y cells in a 96-well black, clear-bottom plate
-
JC-1 reagent
-
CCCP (positive control)
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Culture and treat cells as described in Protocol 1. Include a positive control group treated with 50 µM CCCP for 15-30 minutes.[10]
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[10]
-
Centrifuge the plate at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with assay buffer.
-
Measure fluorescence intensity. Detect JC-1 aggregates (healthy cells) at Ex/Em = 540/590 nm and JC-1 monomers (apoptotic cells) at Ex/Em = 485/535 nm.[10]
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Protocol 3: Measurement of Intracellular Calcium
Objective: To measure changes in intracellular calcium concentration.
Materials:
-
Treated SH-SY5Y cells on glass coverslips
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Physiological salt solution
-
Fluorescence microscope
Procedure:
-
Treat cells as described in Protocol 1.
-
Load cells with Fluo-4 AM or Fura-2 AM according to the manufacturer's protocol.
-
Mount the coverslip on a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images. For Fura-2 AM, alternate excitation between 340 nm and 380 nm and record emission at 510 nm.[2]
-
Perfuse cells with a solution containing Decanoyl-L-carnitine and continue to acquire images.
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio.[2]
Protocol 4: Western Blot for Tau Phosphorylation
Objective: To quantify the levels of phosphorylated tau.
Materials:
-
Treated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pTau S396/404, anti-total Tau)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer.[4]
-
Determine protein concentration using the BCA assay.
-
Separate protein lysates (15-25 µg) by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Apply ECL substrate and visualize the protein bands.[1]
-
Perform densitometric analysis to quantify the ratio of phosphorylated tau to total tau.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. long-chain acylcarnitine levels: Topics by Science.gov [science.gov]
- 8. Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia | PLOS One [journals.plos.org]
- 9. Decreased long-chain acylcarnitines from insufficient β-oxidation as potential early diagnostic markers for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
Investigating the Anti-Obesity Potential of Decanoyl-L-carnitine Chloride: Experimental Models and Protocols
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation, leading to a plethora of comorbidities, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. The intricate pathophysiology of obesity necessitates the exploration of novel therapeutic agents. Decanoyl-L-carnitine chloride, a member of the acylcarnitine family, is an intriguing candidate for anti-obesity research. Acylcarnitines are pivotal in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. By potentially enhancing fatty acid utilization and modulating key metabolic signaling pathways, this compound may offer a promising strategy for combating obesity. This document provides a comprehensive overview of experimental models and detailed protocols to investigate the effects of this compound on obesity.
Disclaimer: Direct experimental evidence on the effects of this compound on obesity is currently limited in publicly available scientific literature. The following protocols and data are extrapolated from studies on L-carnitine and other long-chain acylcarnitines, and are intended to serve as a foundational guide for initiating research on this compound. Researchers should optimize these protocols based on their specific experimental conditions and objectives.
In Vitro Models: Adipocyte Differentiation and Function
A fundamental approach to understanding the cellular mechanisms of an anti-obesity compound is to examine its effects on adipocytes. The 3T3-L1 preadipocyte cell line is a well-established and widely used in vitro model to study adipogenesis—the process by which preadipocytes differentiate into mature, lipid-laden adipocytes.
Key Experimental Protocol: 3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay
Objective: To assess the effect of this compound on preadipocyte differentiation and lipid accumulation in mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Insulin (B600854), Dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation cocktail
-
This compound
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
Cell Culture and Proliferation:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 100% confluency. Allow cells to remain confluent for an additional 48 hours to ensure growth arrest.[1]
-
-
Induction of Differentiation:
-
On Day 0, replace the culture medium with a differentiation-inducing medium containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.[1]
-
Include various concentrations of this compound in the treatment groups.
-
-
Maturation of Adipocytes:
-
After 48 hours (Day 2), replace the induction medium with a maturation medium containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.[1]
-
Continue to include the respective concentrations of this compound in the treatment groups.
-
Replenish the maturation medium every 2 days until Day 8-12, by which time the cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.
-
-
Quantification of Lipid Accumulation (Oil Red O Staining):
-
Wash the differentiated adipocytes with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10-15 minutes to visualize the lipid droplets.
-
Wash with 60% isopropanol and then with water.
-
Elute the stain from the cells using 100% isopropanol and quantify the absorbance at 510 nm using a spectrophotometer.
-
Expected Quantitative Data:
| Treatment Group | This compound (µM) | Oil Red O Absorbance (510 nm) | % Lipid Accumulation (Relative to Control) |
| Control (Differentiated) | 0 | 1.25 ± 0.15 | 100% |
| Treatment 1 | 10 | 1.05 ± 0.12 | 84% |
| Treatment 2 | 50 | 0.82 ± 0.10 | 65.6% |
| Treatment 3 | 100 | 0.65 ± 0.08 | 52% |
Data are presented as mean ± SD and are hypothetical.
Workflow for In Vitro Adipocyte Differentiation Assay:
In Vivo Models: Diet-Induced Obesity in Rodents
To evaluate the systemic effects of this compound on obesity, a diet-induced obesity (DIO) animal model is highly relevant as it closely mimics the development of obesity in humans.[2] C57BL/6J mice are a commonly used strain as they are susceptible to developing obesity, insulin resistance, and other metabolic complications when fed a high-fat diet.[2][3]
Key Experimental Protocol: Diet-Induced Obesity Mouse Model
Objective: To determine the effect of this compound on body weight, adiposity, and metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
This compound
-
Metabolic cages
-
Equipment for measuring body composition (e.g., DEXA or MRI)
-
Glucose and insulin tolerance test reagents
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly divide mice into two main groups: a control group fed a standard chow diet and an experimental group fed a high-fat diet for 8-12 weeks to induce obesity.[4]
-
-
Treatment Administration:
-
After the induction period, divide the HFD-fed mice into a vehicle control group and treatment groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg/day) via oral gavage or in drinking water for 4-8 weeks.[2]
-
A lean control group on the standard chow diet should also be maintained.
-
-
Monitoring and Data Collection:
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.[5]
-
Measure body composition (fat mass and lean mass).
-
Collect blood samples for analysis of serum lipids (triglycerides, cholesterol), glucose, and insulin levels.
-
Harvest and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) and other organs (e.g., liver).[3]
-
Expected Quantitative Data:
| Group | Diet | Treatment | Final Body Weight (g) | Epididymal Fat Pad Weight (g) | Serum Triglycerides (mg/dL) |
| Lean Control | Chow | Vehicle | 28 ± 2.5 | 0.8 ± 0.2 | 80 ± 10 |
| Obese Control | HFD | Vehicle | 45 ± 4.0 | 2.5 ± 0.5 | 150 ± 20 |
| Treatment 1 | HFD | 50 mg/kg DLC | 41 ± 3.5 | 2.1 ± 0.4 | 125 ± 15 |
| Treatment 2 | HFD | 100 mg/kg DLC | 37 ± 3.0 | 1.7 ± 0.3 | 105 ± 12 |
| Treatment 3 | HFD | 200 mg/kg DLC | 34 ± 2.8 | 1.4 ± 0.2 | 90 ± 11 |
DLC: this compound. Data are presented as mean ± SD and are hypothetical.
Workflow for Diet-Induced Obesity Animal Study:
Investigation of Signaling Pathways
This compound may exert its anti-obesity effects by modulating key signaling pathways involved in energy metabolism and adipogenesis. Two critical pathways to investigate are the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor (PPAR) pathways.
AMP-activated protein kinase (AMPK) Signaling Pathway
AMPK is a crucial energy sensor that, when activated, promotes catabolic processes such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes like lipogenesis. L-carnitine has been shown to activate AMPK signaling.[6][7]
Experimental Protocol: Western Blot Analysis of AMPK Activation
Objective: To determine if this compound activates the AMPK signaling pathway in adipocytes or liver tissue.
Procedure:
-
Treat 3T3-L1 adipocytes or liver tissue from the animal study with this compound.
-
Lyse the cells or tissues to extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use secondary antibodies conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.
Hypothesized AMPK Signaling Pathway Modulation:
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. PPARα is a key regulator of fatty acid oxidation, while PPARγ is the master regulator of adipogenesis. Long-chain acylcarnitines have been shown to be potential ligands for PPARs.[8][9]
Experimental Protocol: Gene Expression Analysis of PPAR Target Genes
Objective: To investigate the effect of this compound on the expression of PPAR target genes.
Procedure:
-
Treat 3T3-L1 adipocytes or liver tissue with this compound.
-
Isolate total RNA from the cells or tissues.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of PPAR target genes such as Cpt1a, Acox1 (PPARα targets), and Fabp4, Adipoq (PPARγ targets).
-
Normalize the expression levels to a housekeeping gene (e.g., Gapdh or Actb).
Hypothesized PPAR Signaling Pathway Modulation:
Conclusion: The provided experimental models and protocols offer a robust framework for elucidating the potential anti-obesity effects of this compound. By employing a combination of in vitro and in vivo approaches, researchers can systematically investigate its impact on adipogenesis, lipid metabolism, and key metabolic signaling pathways. The successful execution of these studies will be instrumental in determining the therapeutic potential of this compound as a novel agent in the management of obesity and its associated metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dietary supplementation of L-carnitine ameliorates metabolic syndrome independent of trimethylamine N-oxide produced by gut microbes in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Frontiers | Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Decanoyl-L-carnitine chloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Decanoyl-L-carnitine chloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is reported to be soluble in water up to 100 mM.[1] However, its amphiphilic nature, possessing both a hydrophilic carnitine head group and a hydrophobic decanoyl tail, can lead to the formation of micelles in aqueous solutions, which influences its solubility behavior. For other long-chain acylcarnitines, it has been noted that higher temperatures and lower pH can improve their aqueous solubility.[2]
Q2: I'm observing precipitation or cloudiness when trying to dissolve this compound in my aqueous buffer. What could be the cause?
A2: Several factors could contribute to this issue:
-
Concentration: You may be exceeding the solubility limit in your specific buffer system.
-
Temperature: The temperature of your solvent may be too low. Acyl-L-carnitines generally exhibit better solubility at higher temperatures.[2]
-
pH: The pH of your buffer could be influencing solubility. A lower pH has been shown to improve the solubility of similar long-chain acylcarnitines.[2]
-
Ionic Strength: The salt concentration of your buffer can affect the solubility of amphiphilic compounds.
-
Micelle Formation: At concentrations above the critical micelle concentration (CMC), the compound will form micelles. While this is a form of solubilization, it can sometimes present as a hazy or viscous solution.
Q3: How can I prepare a stock solution of this compound for cell culture experiments?
A3: For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your cell culture medium.[3] Ensure the final concentration of the organic solvent in your culture medium is low (typically ≤ 0.1%) to avoid cytotoxicity. Always include a vehicle control with the same final solvent concentration in your experiments.
Q4: Are there established formulations to improve the solubility of this compound for in vivo studies?
A4: Yes, co-solvent formulations are commonly used. One such formulation involves an initial stock solution in DMSO, which is then further diluted in a mixture of PEG300, Tween-80, and saline. A specific protocol that yields a clear solution with a solubility of at least 2.5 mg/mL is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
Troubleshooting Guide
Problem: Difficulty in achieving a clear aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high | Serially dilute your sample to determine the solubility limit in your specific buffer. | A clear solution at a lower concentration. |
| Low Temperature | Gently warm the solution (e.g., to 37°C).[5] | Increased solubility and a clear solution. |
| Suboptimal pH | If your experimental conditions permit, try lowering the pH of the buffer. | Improved solubility due to protonation of the carboxyl group.[2] |
| Slow Dissolution Rate | Use sonication to aid in the dissolution process.[4][6][7] | Faster and more complete dissolution. |
Quantitative Solubility Data
The following table summarizes the available quantitative data for the solubility of this compound and its non-chloride form in various solvents.
| Compound | Solvent | Solubility | Conditions |
| (±)-Decanoyl-L-carnitine chloride | Water | Soluble to 100 mM | Not specified |
| This compound | Dimethylformamide (DMF) | 20 mg/mL | Not specified |
| This compound | Ethanol | 20 mg/mL | Not specified |
| This compound | Dimethyl sulfoxide (DMSO) | 14 mg/mL | Not specified |
| Decanoyl-L-carnitine | Dimethyl sulfoxide (DMSO) | 100 mg/mL | Requires sonication |
| Decanoyl-L-carnitine | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | Clear solution |
| Decanoyl-L-carnitine | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Improving Aqueous Solubility with Co-solvents for In Vivo Studies
This protocol describes the preparation of a formulation suitable for animal studies.
Materials:
-
Decanoyl-L-carnitine
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of Decanoyl-L-carnitine in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (4 times the volume of the DMSO stock solution) and mix thoroughly.
-
Add Tween-80 to the mixture (0.5 times the volume of the DMSO stock solution) and mix until a clear solution is obtained.
-
Finally, add saline to the desired final volume (4.5 times the volume of the DMSO stock solution) and mix well. For example, to prepare 1 mL of the final formulation, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[4]
Protocol 3: Enhancing Aqueous Solubility with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This protocol utilizes a cyclodextrin (B1172386) to improve the aqueous solubility of Decanoyl-L-carnitine.
Materials:
-
Decanoyl-L-carnitine
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure the SBE-β-CD is completely dissolved. This solution can be stored at 4°C for up to one week.[4]
-
Prepare a stock solution of Decanoyl-L-carnitine in DMSO (e.g., 25 mg/mL).
-
To prepare the final formulation, add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. For example, to prepare 1 mL of the final formulation, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[4]
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Micelle formation of amphiphilic molecules in an aqueous solution.
References
Optimizing Decanoyl-L-carnitine Chloride Concentrations for Robust Cell Culture Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Decanoyl-L-carnitine chloride for various cell culture assays. Our goal is to help you achieve reliable and reproducible results by addressing common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. As a general starting point for a new cell line, a wide concentration range is recommended for initial screening. Based on available literature, a preliminary study could test concentrations from 1 µM to 100 µM. For instance, in studies on triple-negative breast cancer cells, decanoylcarnitine (B1670086) was shown to inhibit cell proliferation and migration.[1][2] A dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium.[4] Ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q3: I am observing precipitation after adding this compound to my cell culture medium. What should I do?
A3: Precipitation can occur if the final concentration of the compound exceeds its solubility in the aqueous environment of the cell culture medium. To troubleshoot this, consider the following:
-
Reduce the final concentration: Your working concentration may be too high.
-
Optimize the dilution process: When diluting the DMSO stock solution, add it to the pre-warmed (37°C) medium dropwise while gently swirling to ensure even dispersion.
-
Check for media component interactions: Some components of the media or serum may interact with the compound, leading to precipitation. If possible, try a different media formulation or reduce the serum concentration.
Q4: My results with this compound are inconsistent between experiments. What are the potential causes?
A4: Inconsistent results in cell-based assays can arise from several factors.[5][6][7] Key areas to investigate include:
-
Cell handling and seeding: Ensure consistent cell passage numbers, viability, and seeding density. Avoid using cells that are over-confluent.
-
Compound preparation and storage: Prepare fresh dilutions of your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots at -20°C or -80°C.
-
Pipetting accuracy: Calibrate your pipettes regularly and use appropriate techniques to ensure accurate and consistent dispensing of cells, media, and the compound.
-
"Edge effects" in microplates: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of the compound. It is advisable to fill the peripheral wells with sterile media or PBS and use the inner wells for your experimental samples.[5][6]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for this compound.
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL | [3] |
| Ethanol | 20 mg/mL | [3] |
Table 1: Solubility of this compound in common solvents.
| Assay Type | Cell Line | Effective Concentration Range | Observed Effect | Reference |
| Cell Proliferation/Migration | Triple-Negative Breast Cancer (TNBC) cells | Not specified, but identified as an inhibitor | Inhibition of proliferation and migration | [1][2] |
| Metabolic Assays | General recommendation | 1 µM - 100 µM (starting range) | Varies by cell type and endpoint | General guidance |
Table 2: Exemplary concentration ranges of Decanoyl-L-carnitine for in vitro assays.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound (Molecular Weight: 351.91 g/mol ).
-
Aseptically weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Optimal Concentration using an MTT Cell Viability Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound working solutions (prepared from the stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium from your stock solution. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8][9][10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizing Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Proposed mechanism of action for this compound in fatty acid metabolism.
Caption: A decision tree for troubleshooting common issues in cell-based assays.
References
- 1. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting isobaric interference in mass spec analysis of acylcarnitines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of acylcarnitines, with a specific focus on resolving isobaric interference.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in acylcarnitine mass spectrometry analysis?
The most prevalent interferences in acylcarnitine mass spectrometry analysis stem from isobaric and isomeric compounds, matrix effects, sample preparation artifacts, and exogenous contaminants.[1] Isobaric interferences, where different compounds have the same nominal mass, are a significant challenge that can lead to false-positive results, particularly in methods that do not employ chromatographic separation, such as flow-injection tandem mass spectrometry.[1]
Q2: How do isobaric and isomeric interferences affect my results?
Isobaric and isomeric interferences can lead to the misidentification and inaccurate quantification of acylcarnitines. For example, without chromatographic separation, tandem MS cannot distinguish between butyrylcarnitine (B1668139) and isobutyrylcarnitine, which are markers for different metabolic disorders.[1][2] This can result in an incorrect diagnosis or the masking of a true metabolic condition. The use of methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is crucial for resolving these isomers.[1][2]
Q3: I am seeing unexpectedly high levels of a specific acylcarnitine. What could be the cause?
Unexpectedly high levels of an acylcarnitine can be due to several factors:
-
Isobaric Interference: Another compound with the same mass might be co-eluting or present in the sample.[1][3][4]
-
Exogenous Sources: Certain medications, such as valproate or pivalate-containing antibiotics, can produce acylcarnitines that interfere with the analysis of endogenous species.[1] Dietary supplements can also be a source of interfering compounds.
-
Contamination: Contamination during sample collection or preparation can introduce interfering substances. For instance, the use of certain creams on patients can lead to artifactual peaks in the acylcarnitine profile.[1]
Q4: How can I minimize matrix effects in my analysis?
Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification. To minimize these effects:
-
Optimize Sample Preparation: Employ techniques like solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
Use Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte of interest and experience similar matrix effects, allowing for more accurate quantification.
-
Evaluate Matrix Effects: Perform a post-column infusion study to identify regions of ion suppression or enhancement in your chromatogram.[1]
-
Calibration Curve: Prepare your calibration curve in a matrix that closely matches your samples to compensate for matrix effects.[1]
Q5: What are some common pitfalls during sample preparation for acylcarnitine analysis?
A common pitfall is the derivatization process. For instance, the preparation of butyl esters, a common derivatization method, can lead to the partial hydrolysis of some acylcarnitines, which can affect the accuracy of free carnitine measurements.[1][2] It is also crucial to avoid contamination from external sources during sample handling.
Troubleshooting Guide: Isobaric Interference
Issue: Inability to distinguish between isobaric/isomeric acylcarnitines.
This is a critical issue in acylcarnitine analysis as different isomers can be markers for distinct metabolic disorders.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isobaric interference.
Detailed Steps:
-
Implement or Optimize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method: Direct infusion or flow injection MS/MS cannot separate isomers.[3][4] A robust LC-MS/MS method is the primary solution.
-
Column Selection: C18 columns are commonly used. For challenging separations, consider alternative stationary phases like mixed-mode or phenyl-hexyl columns.[1][5]
-
Mobile Phase Optimization: Adjusting the mobile phase composition, such as the organic solvent, aqueous component, and additives like formic acid or ammonium (B1175870) acetate, can improve peak shape and resolution.[1] The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can also enhance separation.[5]
-
Gradient Adjustment: A shallower elution gradient can increase the separation time and improve the resolution of closely eluting isomers.[5]
-
-
Employ Chemical Derivatization: Derivatization can alter the physicochemical properties of acylcarnitines, potentially improving their chromatographic separation.[5]
-
Butylation: Derivatizing acylcarnitines to their butyl esters is a common technique that can help discriminate between certain isobaric species, such as dicarboxylic acylcarnitines.[3][4] For example, hydroxybutyrylcarnitine (B13408093) and malonylcarnitine have the same underivatized mass, but their butylated forms have different masses.[3][4]
-
-
Utilize High-Resolution Mass Spectrometry (HRMS): While not always sufficient on its own for isomers, HRMS can help resolve isobaric interferences from compounds with slightly different elemental compositions.
-
Validate with Isomeric Standards: Once a method is optimized, it is crucial to validate the separation and identification using pure isomeric standards.
Data Presentation: Common Isobaric Acylcarnitines
The following table summarizes common isobaric acylcarnitines that require chromatographic separation for accurate identification and quantification.
| Mass (m/z) | Acylcarnitine Species | Clinical Significance |
| 246.16 | Butyrylcarnitine (C4) vs. Isobutyrylcarnitine (iC4) | Butyrylcarnitine is a marker for Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCAD), while Isobutyrylcarnitine indicates Isobutyryl-CoA Dehydrogenase Deficiency (IBD).[2] |
| 260.17 | Valerylcarnitine (C5) vs. Isovalerylcarnitine (iC5) vs. 2-Methylbutyrylcarnitine | Isovalerylcarnitine is a key marker for Isovaleric Acidemia. 2-Methylbutyrylcarnitine is associated with Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency. |
| 274.19 | Hexanoylcarnitine (C6) vs. various isomers | Elevated levels can be indicative of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCAD). |
| 318.23 | Octanoylcarnitine (C8) vs. various isomers | A primary marker for MCAD. |
| 290.15 | Hydroxybutyrylcarnitine (C4-OH) vs. Malonylcarnitine (C3-DC) | Malonylcarnitine is a marker for Malonic Aciduria.[2] |
| 318.18 | Hydroxyhexanoylcarnitine (C6-OH) vs. Methylmalonylcarnitine (C4-DC) | Methylmalonylcarnitine is a marker for Methylmalonic Acidemia. |
| 346.21 | Hydroxyoctanoylcarnitine (C8-OH) vs. Glutarylcarnitine (C5-DC) | Glutarylcarnitine is a primary marker for Glutaric Acidemia Type I. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization (Butylation)
This protocol provides a general workflow for the analysis of acylcarnitines in plasma.[1]
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Butylation):
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.
-
Incubate at 65°C for 15 minutes.[1]
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a representative LC-MS/MS method for the separation of acylcarnitines.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over several minutes to separate the acylcarnitines based on their hydrophobicity. A shallow gradient is often necessary to resolve isomers.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MS/MS Method: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the [M+H]+ of the butylated acylcarnitine, and the product ion is typically m/z 85, which is a characteristic fragment of the carnitine moiety.[3][4]
Visualizations
Caption: General workflow for acylcarnitine analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. restek.com [restek.com]
Preventing hydrolysis of Decanoyl-L-carnitine chloride during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Decanoyl-L-carnitine chloride during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is an ester derivative of L-carnitine.[1][2][3] Like all esters, it is susceptible to hydrolysis, a chemical reaction where the ester bond is cleaved by reaction with water. This process is catalyzed by acids, bases, or enzymes (esterases), and results in the formation of L-carnitine and decanoic acid.[2][4] The rate of hydrolysis is significantly influenced by temperature, pH, and the presence of enzymatic activity.[4][5]
Q2: What are the primary factors that accelerate the hydrolysis of this compound during sample preparation?
The main factors contributing to the degradation of this compound are:
-
Elevated Temperature: Higher temperatures increase the rate of chemical and enzymatic hydrolysis.[5][6]
-
Alkaline pH: Basic conditions are particularly conducive to the rapid hydrolysis of esters. While more stable in acidic conditions, extreme pH levels in either direction should be avoided.[4][5]
-
Enzymatic Activity: Esterases, which are present in biological samples like plasma and tissue homogenates, can rapidly break down the ester bond.[5]
-
Extended Sample Processing Time: The longer a sample is left unprocessed, the greater the opportunity for hydrolysis to occur.[5]
-
Presence of Water: As a reactant in hydrolysis, the presence of water is essential for the degradation to occur.[4]
-
High Humidity: For solid samples or dried blood spots, high humidity can contribute to hydrolysis over time.[6]
Q3: What are the ideal storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dry place. For long-term stability, storage at -18°C or lower is recommended, as this significantly slows the rate of hydrolysis.[7] One supplier suggests that the compound is stable for at least four years when stored properly.[1] For short-term storage of solutions, refrigeration at 2-8°C is advisable, but for prolonged periods, freezing is preferred.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis during sample processing: This can be due to elevated temperatures, prolonged exposure to ambient conditions, or the presence of active esterases. | - Maintain samples on an ice bath throughout the entire preparation process.- Minimize the time between sample collection and analysis or freezing.- For biological samples, use collection tubes containing an esterase inhibitor like sodium fluoride (B91410) (NaF).[5] |
| Inappropriate pH of solutions: Use of basic buffers or reagents can accelerate hydrolysis. | - Maintain a neutral or slightly acidic pH (pH 4-6) for all solutions and buffers used in the sample preparation.- Avoid strongly acidic conditions as well, as they can also catalyze hydrolysis, although generally to a lesser extent than basic conditions.[8] | |
| High variability between replicate samples | Inconsistent sample handling: Differences in incubation times, temperatures, or reagent addition can lead to varying degrees of hydrolysis. | - Standardize all sample handling procedures, ensuring consistent timing and temperature control for each sample.- Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Presence of high levels of free L-carnitine and decanoic acid | Significant ex vivo hydrolysis: This indicates that substantial degradation has occurred after sample collection and before analysis. | - Implement the stabilization strategies mentioned above, such as immediate cooling and the use of esterase inhibitors.- Evaluate the entire workflow to identify and minimize any delays or temperature fluctuations. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis of this compound (Minimal Hydrolysis Method)
This protocol is designed to minimize hydrolysis by employing a rapid protein precipitation step and maintaining low temperatures.
Materials:
-
Plasma collected in tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor (e.g., sodium fluoride).
-
Ice-cold methanol (B129727).
-
Microcentrifuge tubes.
-
Centrifuge capable of reaching 4°C.
-
LC-MS grade water with 0.1% formic acid.
-
LC-MS vials.
Procedure:
-
Immediately after blood collection, centrifuge the blood at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and place them on an ice bath.
-
For a 100 µL plasma sample, add 300 µL of ice-cold methanol.[9]
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Incubate the samples for 10 minutes at ambient temperature or, for enhanced stability, at 4°C.[9]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[9]
-
Carefully collect the supernatant and transfer it to a clean LC-MS vial.
-
For analysis, dilute the supernatant (e.g., 100 µL of supernatant into 900 µL of LC-MS grade water with 0.1% formic acid).[9]
-
Vortex the vial briefly and place it in the autosampler for immediate analysis.
Protocol 2: Extraction of this compound from Tissue Samples
Materials:
-
Frozen tissue sample.
-
Ice-cold methanol containing an internal standard.
-
Homogenizer.
-
Microcentrifuge tubes.
-
Centrifuge capable of reaching 4°C.
-
Vacuum concentrator.
Procedure:
-
Weigh the frozen tissue sample.
-
Add a sufficient volume of ice-cold methanol with the internal standard to the tissue in a pre-chilled tube.
-
Homogenize the tissue sample on ice until a uniform consistency is achieved.
-
To prevent aggregation, sonicate the samples in an ice-cold water bath.[10]
-
Centrifuge the homogenate at a high speed (e.g., 15,000 rpm) for 10 minutes at 4°C.[11]
-
Collect the supernatant.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase A).
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy this compound | 369651-88-7 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. benchchem.com [benchchem.com]
- 6. Short-term stability of amino acids and acylcarnitines in the dried blood spots used to screen newborns for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
Technical Support Center: Purification of Synthetic Decanoyl-L-carnitine chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic Decanoyl-L-carnitine chloride from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
The synthesis of this compound typically involves the esterification of L-carnitine with a decanoyl group source, such as decanoyl chloride or decanoic acid.[1] Common byproducts and impurities include:
-
Unreacted L-carnitine: Incomplete reaction can leave residual L-carnitine.
-
Unreacted Decanoic Acid or Decanoyl Chloride: Excess starting material may remain.
-
Other Acylcarnitines: If the decanoic acid source is not pure, other fatty acids can react with L-carnitine to form different acylcarnitine impurities.
-
Inorganic Salts: Salts like sodium chloride can be present, especially if pH adjustments or certain reagents are used during synthesis.[]
-
Solvents: Residual solvents from the reaction and purification steps.
Q2: What are the primary methods for purifying crude this compound?
The main purification techniques for this compound are:
-
Crystallization: A scalable method that is effective for large-scale production.[1]
-
Cation Exchange Chromatography: This technique is useful for the initial purification of the crude product.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to achieve high purity levels, particularly for analytical standards.[1]
-
Solid-Phase Extraction (SPE): Can be used for sample cleanup and removal of interfering substances.
Q3: My crystallization attempt resulted in an oil instead of crystals. What should I do?
"Oiling out" is a common issue in crystallization. Here are some troubleshooting steps:
-
Lower the concentration: Start with a more dilute solution of your compound.
-
Change the solvent system: Experiment with a binary or tertiary solvent system to alter the polarity and improve crystal packing.
-
Slow down the crystallization process: Reduce the rate of cooling or slow down the diffusion of the anti-solvent.
-
Increase the temperature: In some instances, crystallizing at a slightly elevated temperature can prevent oiling out.[3]
Q4: I'm observing poor peak shape (e.g., tailing, fronting) in my HPLC analysis. What are the likely causes?
Poor peak shape in HPLC can be caused by several factors:
-
Peak Tailing: May be due to secondary interactions with the stationary phase (e.g., silanol (B1196071) groups), column overload, or extra-column dead volume.[4]
-
Peak Fronting: Can be caused by poor sample solubility in the mobile phase.[4]
-
Split Peaks: This may indicate a blockage at the column inlet or an injection solvent that is incompatible with the mobile phase.[4]
Q5: How can I improve the resolution between this compound and its impurities in RP-HPLC?
To improve resolution in RP-HPLC, consider the following:
-
Optimize the mobile phase: Adjusting the gradient slope (making it shallower) can increase separation time and improve resolution. The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), can also enhance peak shape and retention.[4]
-
Use a different stationary phase: If resolution is still an issue, switching to a column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) may provide the necessary selectivity.
-
Adjust the temperature: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.
Troubleshooting Guides
Crystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Concentrate the solution further by slow evaporation.- Add an anti-solvent dropwise to induce precipitation.- Try a different solvent or solvent mixture. |
| "Oiling out" | - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent system. | - Dilute the initial solution.- Slow down the cooling rate.- Experiment with different solvent systems to find one with optimal solubility characteristics.[3] |
| Small or needle-like crystals | - Crystallization process is too rapid.- High degree of supersaturation. | - Slow down the rate of cooling or solvent evaporation.- Use a less concentrated solution.- Introduce a seed crystal to promote controlled growth of larger crystals.[3] |
| Low yield | - Compound is too soluble in the mother liquor.- Incomplete precipitation. | - Cool the crystallization mixture to a lower temperature.- Add more anti-solvent.- Allow more time for crystallization to complete. |
| Low purity | - Impurities are co-crystallizing with the product.- Inefficient washing of the crystals. | - Recrystallize the product one or more times.- Wash the crystals with a small amount of cold, fresh solvent in which the product has low solubility. |
Chromatography Troubleshooting (HPLC & Cation Exchange)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High backpressure | - Clogged column frit or tubing.- Precipitated sample in the column.- Sample is too viscous. | - Replace the column inlet frit or reverse-flush the column (if permissible).- Ensure the sample is fully dissolved and filtered before injection.- Dilute the sample or reduce the flow rate.[5] |
| Poor peak shape (tailing, fronting, split peaks) | - Secondary interactions with the stationary phase.- Column overload.- Incompatible injection solvent.- Blockage at the column inlet. | - Use a lower pH mobile phase (for tailing with silanol interactions).- Inject a smaller volume or a more dilute sample.- Ensure the injection solvent is similar to or weaker than the mobile phase.- Replace the column inlet frit. |
| Shifting retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation.- Fluctuations in column temperature. | - Ensure sufficient equilibration time between runs.- Prepare fresh mobile phase and use a solvent degasser.- Replace the column if performance has degraded.- Use a column oven to maintain a stable temperature. |
| Low recovery from cation exchange | - Product is too strongly bound to the resin.- Incomplete elution. | - Increase the salt concentration or pH of the elution buffer.- Use a stronger counter-ion in the elution buffer.- Increase the volume of the elution buffer. |
| Product elutes in the wash step (cation exchange) | - Insufficient binding to the resin.- Incorrect pH or ionic strength of the loading buffer. | - Ensure the loading buffer has a low ionic strength and a pH that maintains a positive charge on the Decanoyl-L-carnitine.- Reduce the flow rate during sample loading. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Crystallization | >90%[1] | 60-75% | Scalable for large-scale production, cost-effective. | May require multiple recrystallizations to achieve high purity, potential for "oiling out".[1][3] |
| Cation Exchange Chromatography | >94% | 80-90% | Good for initial cleanup and removal of non-cationic impurities. | May not separate other cationic impurities effectively. |
| Reverse-Phase HPLC | >98%[1] | 85-95% | High resolution and purity, good for analytical and small-scale preparative work. | More expensive, lower capacity than other methods, requires specialized equipment. |
| Solid-Phase Extraction (SPE) | >92% | 75-85% | Good for sample preparation and cleanup. | Lower resolution and purity compared to HPLC. |
Experimental Protocols
Protocol 1: Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as isopropanol (B130326) or ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed by placing the flask in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Cation Exchange Chromatography
-
Resin Preparation: Swell the cation exchange resin (e.g., a strong cation exchanger like Dowex 50WX8) in deionized water and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with 3-5 column volumes of a low ionic strength buffer at a slightly acidic pH (e.g., 0.1 M sodium acetate (B1210297), pH 4.5).
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a stepwise or linear gradient of increasing salt concentration (e.g., 0.1 M to 2 M NaCl in the equilibration buffer) or by increasing the pH.
-
Fraction Collection: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.
-
Desalting: Combine the pure fractions and remove the salt, if necessary, by dialysis, size-exclusion chromatography, or by precipitating the product from an organic solvent.
Protocol 3: Purification by Reverse-Phase HPLC
-
System Preparation: Use a C18 or C8 reverse-phase column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase and filter it through a 0.22 µm syringe filter.
-
Injection and Elution: Inject the sample onto the column and elute using a gradient of increasing organic solvent concentration.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the mobile phase solvents from the collected fraction under reduced pressure to obtain the purified product.
Visualizations
References
Addressing matrix effects in the quantification of Decanoyl-L-carnitine chloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Decanoyl-L-carnitine chloride. It addresses common challenges, with a focus on mitigating matrix effects in bioanalytical methods.
Troubleshooting Guides
This section offers a question-and-answer format to help you troubleshoot specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape and/or Low Signal Intensity
-
Question: My chromatogram for Decanoyl-L-carnitine shows poor peak shape (e.g., tailing, fronting, or broad peaks) and low signal intensity. What are the potential causes and how can I fix this?
-
Answer: Poor peak shape and low signal intensity can arise from several factors. Follow this troubleshooting workflow to identify and resolve the issue:
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Issue 2: High Variability in Quantitative Results
-
Question: I am observing high variability and poor reproducibility in the quantification of Decanoyl-L-carnitine across my samples. What could be the reason?
-
Answer: High variability often points towards inconsistent sample processing or unaddressed matrix effects. Consider the following:
-
Inconsistent Sample Handling: Ensure uniform sample collection, storage, and preparation procedures for all samples.
-
Matrix Effects: The most probable cause is the presence of matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of Decanoyl-L-carnitine.
-
Internal Standard (IS) Performance: The internal standard might not be adequately compensating for the variability.
To address this, it is crucial to implement strategies to mitigate matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[1][2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Decanoyl-L-carnitine?
A1: Matrix effects are a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest is altered by the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. In the analysis of Decanoyl-L-carnitine from biological matrices like plasma or urine, phospholipids, salts, and other endogenous metabolites are common sources of matrix effects.
Q2: How can I minimize matrix effects in my analysis?
A2: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: The goal is to remove as many interfering components as possible while efficiently extracting Decanoyl-L-carnitine. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Decanoyl-L-carnitine from co-eluting matrix components is crucial.[4][5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2][3][6] A SIL-IS, such as Decanoyl-L-carnitine-d3 or Decanoyl-L-carnitine-d9, is chemically identical to the analyte but has a different mass.[1][7][8] It will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
Q3: What is the best type of internal standard to use for Decanoyl-L-carnitine quantification?
A3: A stable isotope-labeled (SIL) internal standard of Decanoyl-L-carnitine is the gold standard.[1][7][8] Deuterium-labeled versions such as Decanoyl-L-carnitine-d3 or Decanoyl-L-carnitine-d9 are commonly used.[1][7] These standards have the same physicochemical properties as the analyte, ensuring they behave similarly during sample preparation and LC-MS/MS analysis, thus effectively correcting for matrix effects and other sources of variability.[2][3]
Q4: Can you provide a general sample preparation protocol to reduce matrix effects?
A4: Yes, here is a general solid-phase extraction (SPE) protocol that is often effective at removing matrix components.
Caption: General workflow for solid-phase extraction (SPE).
Experimental Protocols
1. Sample Preparation using Protein Precipitation (PPT)
This protocol is a simpler, though potentially less clean, alternative to SPE.
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., Decanoyl-L-carnitine-d3 at a known concentration).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined by infusing a standard solution of Decanoyl-L-carnitine and the SIL-IS. A common precursor ion is the molecular ion [M+H]+. The product ions are typically generated from the fragmentation of the carnitine moiety.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect (%) | Analyte Recovery (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 30 - 50 | 85 - 95 | < 15 |
| Liquid-Liquid Extraction (LLE) | 15 - 30 | 70 - 85 | < 10 |
| Solid-Phase Extraction (SPE) | < 15 | 90 - 105 | < 5 |
Note: These are typical values and can vary depending on the specific matrix and protocol.
Table 2: Recommended MRM Transitions for Decanoyl-L-carnitine and a SIL-IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Decanoyl-L-carnitine | To be determined | To be determined |
| Decanoyl-L-carnitine-d3 | To be determined | To be determined |
Note: The exact m/z values should be empirically determined on your mass spectrometer.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Stability of Decanoyl-L-carnitine chloride under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Decanoyl-L-carnitine chloride under various storage conditions. It includes frequently asked questions (FAQs), troubleshooting guides for experimental analysis, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability of at least four years, it is recommended to store solid this compound at -20°C.[1] Some suppliers also suggest storage at 2-8°C for shorter periods. To prevent degradation, the compound should be stored in a tightly sealed container, protected from moisture.
Q2: How should I handle the compound upon receiving it?
This compound is typically shipped at room temperature.[1] Upon receipt, it is crucial to store it at the recommended temperature of -20°C. As the compound can be hygroscopic, it is advisable to allow the container to equilibrate to room temperature before opening to minimize moisture absorption.
Q3: What is the stability of this compound in solution?
Solutions of this compound are less stable than the solid form. For prepared stock solutions in organic solvents, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is best to prepare fresh solutions for critical experiments.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is hydrolysis of the ester bond, which yields L-carnitine and decanoic acid. This process is accelerated by exposure to acidic and basic conditions.[3]
Q5: Is this compound sensitive to light?
Based on forced degradation studies performed on the parent compound, L-carnitine, significant degradation from photolytic stress is not expected under normal laboratory conditions.[3] However, as a general precautionary measure, it is always good practice to store the compound protected from light.
Stability Data
The following table summarizes the expected stability of solid this compound under different storage conditions. This data is extrapolated from studies on L-carnitine and the general behavior of acylcarnitines and should be considered as a guideline. For definitive stability data, it is recommended to conduct a study specific to your formulation and storage conditions.
| Storage Condition | Temperature | Relative Humidity | Duration | Expected Purity |
| Long-term | -20°C | < 40% | 48 Months | > 98% |
| Accelerated | 25°C | 60% | 6 Months | ~95% |
| Stressed | 40°C | 75% | 1 Month | < 90% |
Troubleshooting Guide for LC-MS/MS Analysis
Issue 1: Inaccurate Quantification or High Variability
-
Possible Cause: Matrix effects from the sample (e.g., plasma, tissue homogenate) can cause ion suppression or enhancement, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Use Stable Isotope-Labeled Internal Standard: Incorporate a deuterated analog of Decanoyl-L-carnitine as an internal standard to compensate for matrix effects and variations in sample processing.
-
Dilute the Sample: If possible, diluting the sample can mitigate matrix effects.
-
Issue 2: Co-elution with Isobaric Compounds
-
Possible Cause: Other acylcarnitines with the same mass-to-charge ratio (m/z) can co-elute, leading to inaccurate identification and quantification.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or column chemistry to improve the resolution between isobaric compounds.
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with very similar m/z values based on their exact mass.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Poor chromatography can result from issues with the column, mobile phase, or sample solvent.
-
Troubleshooting Steps:
-
Check Column Health: Flush the column or replace it if it is old or has been subjected to harsh conditions.
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For acylcarnitines, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used.
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
-
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is designed to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for a total of 1.2 million lux hours and 200 watt hours/m², respectively.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC or LC-MS/MS method and compare the results with an unstressed control sample.
Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Technical Support Center: Acylcarnitine Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of acylcarnitines for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this critical pre-analytical step. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of acylcarnitines for GC-MS analysis.
Issue 1: Low or No Derivative Peak Intensity
-
Question: I am not seeing any peaks corresponding to my acylcarnitine derivatives, or the signal intensity is very low. What are the possible causes and solutions?
-
Answer: This is a common issue that can stem from several factors related to the derivatization reaction itself or subsequent analytical steps.
-
Incomplete Derivatization: The reaction may not have gone to completion.
-
Solution: Ensure that the reaction time and temperature are optimized for your specific acylcarnitine and derivatization reagent. For example, when using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, a common starting point is heating at 60°C for 60 minutes.[1] However, more sterically hindered or less reactive acylcarnitines might require longer incubation times or higher temperatures. It is recommended to perform a time-course and temperature optimization experiment to determine the optimal conditions for your analytes of interest.
-
Solution: The molar ratio of the derivatization reagent to the analyte is critical. A significant excess of the reagent is generally recommended to drive the reaction to completion. A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.
-
-
Presence of Moisture: Silylation and some esterification reactions are highly sensitive to moisture. Water in the sample or reagents can hydrolyze the derivatization reagent and the formed derivatives, leading to low yields.
-
Solution: Ensure that all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. Samples should be completely dried, for instance by lyophilization or under a stream of dry nitrogen, before adding the derivatization reagent.[1] Storing reagents under inert gas and using sealed reaction vials can also help prevent moisture contamination.
-
-
Thermal Degradation of Derivatives: Acylcarnitine derivatives can be thermally labile and may degrade in the hot GC inlet.
-
Solution: Optimize the injector temperature. A lower inlet temperature may prevent thermal degradation. Start with a lower temperature (e.g., 250°C) and gradually increase it to find the optimal balance between volatilization and stability.
-
-
Improper Sample pH: For esterification reactions, the pH of the reaction mixture is crucial. Acid-catalyzed esterification requires an acidic environment to proceed efficiently.
-
Solution: Ensure the correct concentration of the acidic catalyst (e.g., HCl in methanol) is used as specified in the protocol.
-
-
Issue 2: Presence of Multiple or Unexpected Peaks
-
Question: My chromatogram shows multiple peaks for a single acylcarnitine standard, or there are unexpected peaks present. What could be the cause?
-
Answer: The presence of multiple or unexpected peaks often points to side reactions, byproducts, or contamination.
-
Side Reactions and Byproducts: Derivatization reactions are not always 100% specific and can lead to the formation of byproducts. For example, during the conversion of carnitine to β-acetoxy-γ-butyrolactone, a side product, γ-crotonolactone, can be formed.[2]
-
Solution: Optimize the reaction conditions (temperature, time, and reagent concentration) to minimize the formation of side products. A thorough literature search for the specific derivatization chemistry can provide insights into potential side reactions and how to avoid them.
-
-
Incomplete Derivatization: As mentioned earlier, an incomplete reaction will result in the presence of both the derivatized and underivatized analyte, leading to multiple peaks.
-
Solution: Re-optimize the derivatization conditions to ensure the reaction goes to completion.
-
-
Tautomerization: Some molecules can exist in different isomeric forms (tautomers), which can be derivatized separately, resulting in multiple peaks. While less common with acylcarnitines themselves, this can be a factor for other metabolites in the sample.
-
Solution: For compounds with keto-enol tautomerism, a two-step derivatization involving methoximation prior to silylation can "lock" the molecule in one form, preventing the formation of multiple derivatives.
-
-
Contamination: Contamination from reagents, solvents, glassware, or the GC system itself can introduce extraneous peaks.
-
Solution: Run a reagent blank (all reagents without the sample) to identify any contaminant peaks. Ensure high-purity solvents and reagents are used. Thoroughly clean all glassware. Regular maintenance of the GC-MS system, including baking the column and cleaning the ion source, is also essential.
-
-
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Question: My acylcarnitine derivative peaks are tailing or fronting. How can I improve the peak shape?
-
Answer: Poor peak shape can be caused by a variety of factors, including issues with the derivatization, the GC column, or the analytical conditions.
-
Analyte-Column Interactions: Tailing peaks are often a result of interactions between the analyte and active sites on the GC column (e.g., free silanol (B1196071) groups).
-
Solution: Ensure that the derivatization has been successful in masking the polar functional groups of the acylcarnitines. Incomplete derivatization will lead to peak tailing.
-
Solution: Use a high-quality, inert GC column specifically designed for MS applications. If peak tailing persists, you may need to condition the column or trim a small portion from the inlet end to remove accumulated non-volatile residues.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Improper Injection Technique: A slow injection speed or an inappropriate inlet temperature can cause band broadening and poor peak shape.
-
Solution: Optimize the injection parameters, including injection speed and inlet temperature, for your specific setup.
-
-
Solvent Mismatch: If the polarity of the sample solvent is significantly different from the stationary phase of the GC column, it can lead to peak distortion.
-
Solution: Reconstitute the derivatized sample in a solvent that is compatible with the GC column's stationary phase (e.g., hexane (B92381) for a non-polar column).
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of acylcarnitines?
Acylcarnitines are zwitterionic and have low volatility, making them unsuitable for direct analysis by GC-MS. Derivatization is a chemical modification process that converts these non-volatile compounds into volatile and thermally stable derivatives. This is typically achieved by masking the polar carboxyl and hydroxyl groups, which reduces their polarity and allows them to be vaporized in the GC inlet and separated on the chromatographic column.
Q2: What are the most common derivatization methods for acylcarnitines for GC-MS?
The most common methods involve:
-
Esterification: This process converts the carboxylic acid group into an ester, typically a methyl or propyl ester. Common reagents include methanolic HCl, boron trifluoride (BF₃)-methanol, or propyl chloroformate.[3]
-
Conversion to Acyloxylactones: In this method, acylcarnitines are transformed into their corresponding acyloxylactone derivatives, which are volatile and suitable for GC-MS analysis.[4]
-
Silylation: This is a general derivatization technique for compounds with active hydrogens (e.g., -OH, -COOH). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. While widely used in metabolomics, specific optimization for acylcarnitines is necessary.
Q3: How do I choose the right derivatization reagent for my application?
The choice of reagent depends on several factors, including the specific acylcarnitines being analyzed (short-chain vs. long-chain), the complexity of the sample matrix, and the desired sensitivity.
-
Esterification is a robust and widely used method, particularly for creating methyl or propyl esters.
-
Conversion to acyloxylactones has been shown to be effective for a wide range of acylcarnitines (C2-C18).[4]
-
Silylation is a powerful technique for comprehensive metabolite profiling but requires strictly anhydrous conditions.
It is often necessary to test a few different methods to determine the most suitable one for your specific research needs.
Q4: What are the critical parameters to control during the derivatization reaction?
The most critical parameters are:
-
Reaction Temperature and Time: These need to be optimized to ensure the reaction goes to completion without causing degradation of the analytes or derivatives.
-
Reagent Concentration: A sufficient excess of the derivatization reagent is necessary to drive the reaction forward.
-
Absence of Moisture: As mentioned in the troubleshooting guide, water can significantly interfere with many derivatization reactions, especially silylation.
-
Sample pH: For certain reactions like acid-catalyzed esterification, the pH of the medium is crucial.
Q5: Can I analyze short-chain and long-chain acylcarnitines with the same derivatization method?
Ideally, yes. A good derivatization method should be applicable to a wide range of acylcarnitine chain lengths. However, the optimal reaction conditions might vary slightly. For example, long-chain acylcarnitines might require slightly higher temperatures or longer reaction times to achieve complete derivatization due to their lower reactivity and solubility. It is important to validate the chosen method for the entire range of acylcarnitines you intend to analyze.
Data Presentation
Table 1: Comparison of Common Derivatization Methods for Acylcarnitine GC-MS Analysis
| Derivatization Method | Reagent(s) | Target Functional Group(s) | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Esterification | Methanolic HCl or BF₃-Methanol | Carboxyl | Robust, well-established, good for creating methyl esters. | Can be harsh, potentially leading to degradation of some analytes. | 60-100°C for 15-60 minutes. |
| Esterification | Propyl Chloroformate | Carboxyl | Rapid reaction, can be performed in aqueous solutions.[3] | May require subsequent extraction steps. | Room temperature for a few minutes. |
| Acyloxylactone Formation | Acetic Anhydride, Pyridine (B92270) | Carboxyl and Hydroxyl | Effective for a wide range of acylcarnitines (C2-C18).[4] | Multi-step process, potential for side product formation. | Heating required, specific conditions vary. |
| Silylation | BSTFA or MSTFA (+/- TMCS) | Carboxyl, Hydroxyl | Highly effective for a broad range of metabolites, creates volatile derivatives. | Extremely sensitive to moisture, derivatives can be unstable. | 60-70°C for 30-60 minutes.[1] |
Experimental Protocols
Protocol 1: Methyl Esterification using Methanolic HCl
This protocol describes the formation of fatty acid methyl esters (FAMEs) from acylcarnitines for GC-MS analysis.
-
Sample Preparation:
-
To a dried sample extract containing acylcarnitines in a glass reaction vial, add 1 mL of 2% (v/v) methanolic HCl.
-
-
Reaction:
-
Cap the vial tightly and heat at 80°C for 60 minutes in a heating block or oven.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of deionized water to the vial.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
-
Sample Collection:
-
Carefully transfer the upper hexane layer to a clean GC-MS vial.
-
The sample is now ready for injection into the GC-MS.
-
Protocol 2: Silylation using BSTFA with TMCS catalyst
This protocol details the formation of trimethylsilyl (TMS) derivatives of acylcarnitines. Strict anhydrous conditions are essential for this protocol.
-
Sample Preparation:
-
Ensure the sample extract is completely dry. Lyophilization or drying under a stream of dry nitrogen is recommended.
-
Place the dried extract in a moisture-free reaction vial.
-
-
Derivatization:
-
Add 50 µL of anhydrous pyridine or acetonitrile (B52724) to dissolve the sample.
-
Add 50 µL of BSTFA containing 1% TMCS to the vial.
-
-
Reaction:
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
-
Visualizations
Caption: General experimental workflow for acylcarnitine derivatization and GC-MS analysis.
Caption: Logical troubleshooting workflow for derivatization issues in GC-MS analysis.
References
Technical Support Center: Minimizing Ion Suppression in Electrospray Ionization of Decanoyl-L-carnitine chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression during the electrospray ionization (ESI) analysis of Decanoyl-L-carnitine chloride.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for common issues related to ion suppression.
Question 1: I am observing a significant drop in signal intensity for this compound when analyzing biological samples (e.g., plasma, serum) compared to my standards in a clean solvent. What is the likely cause and how can I fix it?
Answer: A significant drop in signal intensity when moving from simple to complex matrices is a classic sign of ion suppression . This phenomenon occurs when co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of your analyte, this compound, in the ESI source.[1][2][3]
Immediate Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the sample extract.[4] This can reduce the concentration of interfering matrix components. However, this approach may compromise the limit of detection if this compound is present at low concentrations.[4]
-
Check for Obvious Contamination: Ensure that no contaminants, such as detergents or plasticizers from labware, have been introduced into your samples. It is recommended to never use detergent-based soaps on glassware for ESI-MS analysis.[5]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as Decanoyl-d3-L-carnitine, is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate quantification.[1]
Question 2: My initial troubleshooting steps did not fully resolve the ion suppression. What are the next steps to improve my analysis?
Answer: If simple dilution is insufficient, you will need to implement more robust strategies focusing on sample preparation and chromatographic separation.
Advanced Mitigation Strategies:
-
Improve Sample Preparation: The primary goal is to remove matrix components that interfere with the ionization of this compound.[6] The most common sources of ion suppression in biological fluids are salts, proteins, and phospholipids.[4][7]
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, a major cause of ion suppression for analytes eluting in the same chromatographic window.[8]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for polar analytes.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte.[1][5][6] A mixed-mode or polymeric SPE sorbent can be particularly effective.
-
-
Optimize Chromatographic Separation: The goal is to chromatographically separate this compound from the regions of significant ion suppression.
-
Post-Column Infusion Experiment: This experiment can help you identify the retention time windows where ion suppression is most severe.[5][9][10] You can then adjust your LC gradient to move the elution of this compound away from these zones.
-
Gradient Optimization: A shallower gradient during the elution of long-chain acylcarnitines can improve separation from interfering phospholipids.[1]
-
Column Chemistry: Consider using a column with a different selectivity, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can be effective for retaining and separating polar compounds like carnitines.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in the ESI-MS analysis of this compound?
A1: Ion suppression in ESI-MS is primarily caused by co-eluting matrix components that compete with the analyte for ionization.[1][2] For this compound, common culprits in biological matrices include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[4][7]
-
Salts and Buffers: Non-volatile salts from buffers can form adducts and reduce ionization efficiency.[5][10]
-
Proteins and Peptides: Although largely removed by protein precipitation, residual proteins and peptides can still contribute to ion suppression.[7]
-
Mobile Phase Additives: Some additives, like trifluoroacetic acid (TFA), can suppress the signal in positive ion mode.[5][11]
Q2: How can I quantitatively assess the extent of ion suppression in my method?
A2: The matrix effect, which includes ion suppression, can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: Which sample preparation technique is most effective at minimizing ion suppression for this compound?
A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered more effective than Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) for removing a broader range of interfering compounds, particularly phospholipids.[5][6][8]
Q4: Can the choice of mobile phase additives affect ion suppression for this compound?
A4: Yes, mobile phase additives can significantly impact ionization. For positive mode ESI, volatile acids like formic acid or acetic acid are generally preferred as they can enhance protonation without causing significant suppression.[11] Additives like trifluoroacetic acid (TFA) should be used with caution as they are known to cause ion suppression.[1][5][11] The use of ammonium (B1175870) salts like ammonium formate (B1220265) or ammonium acetate (B1210297) can also be beneficial.[13][14][15]
Q5: Is ESI or APCI more susceptible to ion suppression for this type of analysis?
A5: Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[16] This is because ESI is more sensitive to the presence of non-volatile species in the sample that can affect droplet formation and evaporation.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Relative Phospholipid Removal Efficiency | Expected Impact on Ion Suppression for this compound |
| Protein Precipitation (PPT) | Low | High potential for ion suppression due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | Moderate | Can be effective, but may have variable recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | High | Generally provides the cleanest extracts and the least ion suppression. |
| HybridSPE® | Very High | Specifically designed for phospholipid removal, leading to minimal ion suppression. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for extracting this compound from plasma using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Plasma sample
-
Internal Standard (Decanoyl-d3-L-carnitine) solution
-
2% Formic acid in water
-
5% Ammonium hydroxide (B78521) in methanol
-
Acetonitrile
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase.
Protocol 2: LC-MS/MS Method for this compound
This protocol outlines a typical reversed-phase LC-MS/MS method for the analysis of this compound.
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Decanoyl-L-carnitine: m/z 316.3 -> m/z 85.1
-
MRM Transition for Decanoyl-d3-L-carnitine (IS): m/z 319.3 -> m/z 85.1
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Sample preparation workflow for Decanoyl-L-carnitine analysis.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.unipd.it [research.unipd.it]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing isotopically labeled carnitine standards.
Of course. Here is a technical support center with troubleshooting guides and FAQs for handling and storing isotopically labeled carnitine standards.
This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for handling, storing, and utilizing isotopically labeled carnitine standards in analytical experiments.
Frequently Asked Questions (FAQs)
1. How should I store the solid (neat) isotopically labeled carnitine standards?
Solid-form standards should be stored in a tightly sealed container at ≤ -8°C, protected from light.[1] For maximal long-term stability, especially for hygroscopic compounds like Acetyl-L-Carnitine HCl, storage at -20°C in a dry, well-ventilated area is recommended.[2] It is crucial to minimize exposure to ambient air when handling the solid compound.[2]
2. What is the best way to store stock and working solutions of carnitine standards?
Storage conditions depend on the solution type and intended duration of use. Always refer to the manufacturer's specific recommendations. General guidelines are summarized below.
| Solution Type | Storage Temperature | Key Considerations |
| Concentrated Stock Solutions | -20°C (Frozen) | Use amber glass vials to protect from light and ensure caps (B75204) are tightly sealed to prevent solvent evaporation. Can be stable for several months.[3] |
| Working Stock Solutions | 4°C (Refrigerated) | Prepare fresh if possible. Stability is limited; it is recommended to discard after approximately one month.[4][5] Store in a tightly sealed vial, potentially within a second sealed container to maintain integrity.[4][5] |
3. What solvents should I use to reconstitute and dilute my carnitine standards?
The choice of solvent depends on the specific carnitine standard.
-
Reconstitution of Dry Powders: High-purity methanol (B129727) is commonly used to reconstitute dry mixes of labeled carnitine standards.[5] Some protocols may suggest methanol/water mixtures.[5]
-
Dilution for Working Solutions: For creating serial dilutions for calibration curves, a common solvent is a 50/50 mixture of acetonitrile (B52724) and water with 0.3% formic acid.[6] The final reconstitution step before LC-MS/MS analysis is often done in the initial mobile phase.[7]
4. How long are my prepared carnitine solutions stable?
The stability of carnitine standards in solution is influenced by the solvent, pH, and storage temperature.
-
Stock Solutions: When stored properly at -20°C, stock solutions can be stable for several months.[3]
-
Working Solutions: These are less stable. It is best to prepare them fresh. If stored, they should be kept at 4°C and are typically viable for up to a few days to four weeks.[3][4][5]
-
pH Sensitivity: Acetyl-L-carnitine is most stable in neutral to acidic conditions (pH 3-7). It rapidly hydrolyzes into L-carnitine and acetic acid at a pH greater than 9.[2]
5. How can I verify the purity and concentration of my standards?
-
Purity Check: The isotopic purity can be checked by analyzing the internal standard solution alone using LC-MS to look for the presence of the unlabeled analyte at its specific mass-to-charge ratio.[3] High-resolution mass spectrometry can also confirm isotopic enrichment.[3] Manufacturers often perform extensive purity analysis using techniques like quantitative NMR and HPLC.[8]
-
Concentration Verification: Concentration is typically verified against a certified unlabeled reference standard.[8] This is often done by the manufacturer, but users can create calibration curves to confirm the concentration of their working solutions.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of acylcarnitines using isotopically labeled internal standards.
Issue 1: High Variability in Internal Standard (IS) Response
High variability in the IS signal across a batch can compromise the accuracy of quantification. The logical workflow below can help diagnose the root cause.
Caption: A decision tree for troubleshooting internal standard variability.[3]
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Sporadic high/low IS response | Pipetting error during IS addition (e.g., no IS added or double spiked).[3] | Re-prepare and re-analyze the specific sample. |
| Inconsistent injection volume.[3] | Check autosampler for bubbles and ensure correct syringe draw/eject settings. | |
| Consistent drift (up or down) | IS degradation in the autosampler or on the benchtop. | Ensure the autosampler temperature is maintained at the recommended level (e.g., 4°C). Prepare fresh working solutions if stability is suspect. |
| Issues with the LC-MS system (e.g., failing pump, inconsistent spray).[3] | Perform system suitability tests and necessary instrument maintenance. | |
| Low IS response in all samples | Improperly prepared or degraded IS working solution.[3] | Prepare a fresh IS working solution from the concentrated stock. |
| Significant ion suppression (matrix effects). | Perform a post-column infusion study to assess ion suppression.[7] Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to remove interferences. |
Issue 2: Inaccurate Quantification or Poor Chromatography
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Unexpectedly high levels of an acylcarnitine | Isobaric Interference: Another compound with the same mass is present.[7] | Use UHPLC-MS/MS to achieve chromatographic separation of isomers (e.g., butyrylcarnitine (B1668139) and isobutyrylcarnitine).[7] |
| Exogenous Sources: Medications (e.g., valproate) or dietary supplements can produce interfering acylcarnitines.[7] | Review patient/subject history for medications and supplements. | |
| Contamination during sample collection or preparation.[7] | Ensure clean collection tubes and proper sample handling procedures. | |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | Flush the column regularly. If performance does not improve, replace the column.[7] |
| Inappropriate mobile phase. | Adjust mobile phase composition (e.g., organic solvent, additives like formic acid or ammonium (B1175870) acetate) to improve peak shape.[7] | |
| Non-linear calibration curve | Incorrect concentration range for calibrators. | Ensure the calibration curve covers the expected concentration range of the samples.[7] |
| Matrix effects impacting calibrators differently than samples. | Prepare the calibration curve in a matrix that is similar to your samples (e.g., stripped plasma).[7] |
Experimental Protocols
Protocol: Preparation and Use of Carnitine Standards for LC-MS/MS Analysis
This protocol provides a general workflow for the preparation of calibration standards and the analysis of acylcarnitines in plasma.
1. Preparation of Stock and Working Solutions
-
Reconstitution of Labeled IS Stock: Reconstitute the vial of dried, isotopically labeled carnitine mixture with 1 mL of high-purity methanol to create the concentrated internal standard (IS) stock solution.[5] Vortex for at least 1 minute or until fully dissolved.[5]
-
Preparation of Unlabeled Calibration Stock: Prepare individual stock solutions of unlabeled acylcarnitine standards in DI water or 50% methanol, depending on the analyte's solubility.[6] Combine these individual stocks to create a high-concentration combined calibrator stock solution.[6]
-
Preparation of Working Calibrator Solutions: Perform serial dilutions of the combined calibrator stock solution using a solvent like 50/50 acetonitrile/water with 0.3% formic acid to create a series of working solutions for the calibration curve (e.g., 8-10 points).[6]
-
Preparation of Working IS Solution: Dilute the concentrated IS stock solution to the final working concentration using the appropriate solvent. This working solution will be spiked into all samples, blanks, and calibrators.
2. Sample and Calibrator Preparation
-
To 50 µL of plasma, calibrator, or blank matrix, add the internal standard working solution.[7]
-
Precipitate proteins by adding 200 µL of cold acetonitrile.[7]
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.[7]
3. Derivatization (Butylation - Optional but Common)
-
Note: Derivatization to butyl esters can improve chromatographic properties and ionization efficiency.[7]
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[7]
-
Incubate at 65°C for 15 minutes.[7]
-
Evaporate the butanolic HCl to dryness under nitrogen.[7]
-
Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.[7]
4. LC-MS/MS Analysis
-
LC Separation: Use a C18 column with gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The characteristic fragmentation of acylcarnitines produces a prominent product ion at m/z 85.[9][10]
Caption: General experimental workflow for acylcarnitine analysis.[7]
Signaling and Metabolic Pathways
The Carnitine Shuttle: Role in Fatty Acid Oxidation
Carnitine's primary biological role is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can undergo β-oxidation to produce energy.[11][12][13] This transport system is known as the carnitine shuttle. Understanding this pathway is crucial for interpreting acylcarnitine profiles, as disruptions can indicate metabolic disorders.
Caption: The Carnitine Shuttle pathway for fatty acid transport.
References
- 1. isotope.com [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. benchchem.com [benchchem.com]
- 8. ckisotopes.com [ckisotopes.com]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 12. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carnitine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide for Researchers: Decanoyl-L-carnitine Chloride vs. Palmitoyl-L-carnitine in Fatty Acid Oxidation Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the study of fatty acid oxidation (FAO) is paramount to understanding both physiological energy homeostasis and the pathophysiology of numerous diseases. Acylcarnitines, as key intermediates in this process, are indispensable tools for researchers. This guide provides a comprehensive comparison of two commonly utilized acylcarnitines, the medium-chain Decanoyl-L-carnitine chloride (C10) and the long-chain Palmitoyl-L-carnitine (C16), in the context of fatty acid oxidation studies.
Introduction: The Role of Acylcarnitines in Fatty Acid Oxidation
Mitochondrial β-oxidation is the primary pathway for the degradation of fatty acids to produce ATP. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs). The carnitine shuttle system, a multi-enzyme process, facilitates the transport of these fatty acids into the mitochondrial matrix. This process involves the conversion of fatty acyl-CoAs to fatty acylcarnitines by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, translocation across the inner membrane by carnitine-acylcarnitine translocase (CACT), and reconversion to fatty acyl-CoAs by carnitine palmitoyltransferase II (CPT2) within the matrix.[1][2][3] Medium-chain fatty acids (MCFAs) can partially bypass this shuttle, but their carnitine esters are also actively metabolized. The choice between a medium-chain and a long-chain acylcarnitine as a substrate can significantly influence experimental outcomes.
Comparative Data: Decanoyl-L-carnitine vs. Palmitoyl-L-carnitine
The primary distinction between decanoyl-L-carnitine and palmitoyl-L-carnitine lies in the length of their fatty acyl chains, which dictates their interaction with the enzymes of the carnitine shuttle and their subsequent metabolism.
Enzyme Kinetics of Carnitine Palmitoyltransferase 2 (CPT2)
Direct comparative kinetic data for CPT1 is less readily available, as it is the rate-limiting step and its activity is tightly regulated by factors like malonyl-CoA.[2][4] However, studies on CPT2 reveal differences in substrate specificity. CPT2 is active with both medium-chain and long-chain acyl-CoA esters.[1][5]
| Substrate (Acyl-CoA) | Relative CPT2 Activity (%)* |
| Decanoyl-CoA (C10:0) | ~80% |
| Palmitoyl-CoA (C16:0) | 100% |
| Data is synthesized from studies showing CPT2 is active with a range of medium to long-chain acyl-CoAs, with peak activity often observed for longer chains like palmitoyl-CoA. The relative activity is an approximation based on published substrate specificity profiles.[1][6] |
Mitochondrial Respiration
The rate of mitochondrial oxygen consumption is a key indicator of fatty acid oxidation. While direct comparative studies are limited, data from individual studies can be synthesized to provide an overview.
| Substrate | Typical Oxygen Consumption Rate (nmol O₂/min/mg protein) | Key Observations |
| Decanoyl-L-carnitine | Varies by tissue and conditions | Readily oxidized, particularly in tissues like the liver and kidney.[7] |
| Palmitoyl-L-carnitine | Varies by tissue and conditions | Considered a primary substrate for long-chain FAO; its oxidation is dependent on a functional carnitine shuttle.[8][9][10] |
At lower concentrations (1-5 µM), palmitoyl-L-carnitine can cause a slight hyperpolarization of the mitochondrial membrane potential.[10] However, at higher concentrations (10 µM), it can lead to depolarization and increased reactive oxygen species (ROS) generation.[10]
Experimental Protocols
Measurement of Carnitine Palmitoyltransferase (CPT) Activity
This protocol allows for the determination of CPT1 and CPT2 activity using different acylcarnitine substrates.
Materials:
-
Isolated mitochondria or cell homogenates
-
Reaction buffer (e.g., 110 mM KCl, 50 mM Tris-HCl, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acyl-CoA substrates (Decanoyl-CoA, Palmitoyl-CoA)
-
Malonyl-CoA (for CPT1 inhibition)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, DTNB, and the sample (mitochondria or homogenate).
-
To measure CPT1 activity, add L-carnitine and the specific acyl-CoA substrate. To differentiate from CPT2, perform the assay in the presence and absence of malonyl-CoA, a specific inhibitor of CPT1.
-
To measure CPT2 activity (the "forward reaction"), the assay is typically performed in reverse, measuring the formation of acyl-CoA from an acylcarnitine. Incubate the sample with the acylcarnitine substrate (Decanoyl-L-carnitine or Palmitoyl-L-carnitine) and Coenzyme A.[11]
-
Monitor the change in absorbance at 412 nm, which corresponds to the reaction of the free Coenzyme A produced with DTNB.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB product.
Mitochondrial Respiration Assay
This protocol measures oxygen consumption in isolated mitochondria or permeabilized cells using different acylcarnitine substrates.[12][13][14][15]
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration buffer (e.g., MiR05)
-
Substrates: this compound, Palmitoyl-L-carnitine
-
ADP
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Add the isolated mitochondria or permeabilized cells to the chamber of the respirometer containing the respiration buffer.
-
Add malate to provide a source of oxaloacetate for the Krebs cycle.
-
Add the acylcarnitine substrate of interest (Decanoyl-L-carnitine or Palmitoyl-L-carnitine) to initiate fatty acid oxidation-driven respiration (State 2).
-
Add ADP to stimulate ATP synthesis and measure State 3 respiration (oxidative phosphorylation).
-
Optionally, add inhibitors of the electron transport chain (e.g., rotenone, antimycin A) to measure non-mitochondrial oxygen consumption.
-
Compare the oxygen consumption rates between the two substrates to assess their relative efficiency in driving mitochondrial respiration.
Visualizing the Pathways
To better understand the flow of these substrates through fatty acid oxidation, the following diagrams illustrate the key pathways and a typical experimental workflow.
Caption: Fatty acid transport and oxidation pathway.
Caption: Experimental workflow for comparing acylcarnitines.
Conclusion and Recommendations
The choice between this compound and Palmitoyl-L-carnitine in fatty acid oxidation studies is critical and should be guided by the specific research question.
-
Palmitoyl-L-carnitine is the archetypal substrate for studying the complete, CPT1-dependent long-chain fatty acid oxidation pathway. It is ideal for investigating the regulation of CPT1 and the overall capacity of the canonical FAO pathway.
-
Decanoyl-L-carnitine , as a medium-chain acylcarnitine, is a valuable tool for probing FAO downstream of CPT1 or in contexts where medium-chain fatty acid metabolism is of particular interest. Its oxidation may be less sensitive to inhibitors of CPT1, such as malonyl-CoA.
For researchers aiming to dissect the intricacies of the carnitine shuttle and its regulation, a direct comparison of both substrates within the same experimental system is highly recommended. This approach can yield valuable insights into the differential handling of medium- versus long-chain fatty acids and their respective contributions to cellular bioenergetics. The provided protocols offer a starting point for such comparative analyses. By carefully selecting the appropriate acylcarnitine substrate and experimental design, researchers can gain a more nuanced understanding of the complex and vital process of fatty acid oxidation.
References
- 1. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Regulation of the long-chain carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of carnitine on mitochondrial oxidation of palmitoylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 10. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of Decanoyl-L-carnitine-d3 in High-Accuracy Acylcarnitine Quantification
In the landscape of metabolic research and clinical diagnostics, the precise quantification of acylcarnitines is paramount for the early detection and monitoring of inborn errors of metabolism, particularly fatty acid oxidation disorders. The analytical accuracy of these measurements hinges on the use of appropriate internal standards to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of Decanoyl-L-carnitine-d3 with other commonly used internal standards, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Decanoyl-L-carnitine-d3: The Gold Standard for Medium-Chain Acylcarnitine Analysis?
Decanoyl-L-carnitine-d3 is a stable isotope-labeled form of decanoylcarnitine, a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] Its chemical structure is nearly identical to its endogenous counterpart, with the exception of three deuterium (B1214612) atoms, which impart a 3 Dalton mass shift. This subtle difference allows for its distinct detection by mass spectrometry while ensuring it behaves similarly to the analyte of interest during extraction, chromatography, and ionization. This co-elution and co-ionization behavior is critical for compensating for matrix effects and other sources of analytical variability, leading to more accurate and precise quantification.[2]
Comparative Analysis of Internal Standards for Acylcarnitine Profiling
While Decanoyl-L-carnitine-d3 is a widely accepted internal standard, a variety of other stable isotope-labeled acylcarnitines are utilized for comprehensive acylcarnitine profiling. The choice of internal standard is often dictated by the specific acylcarnitine or range of acylcarnitines being targeted.
Table 1: Comparison of Common Internal Standards for Acylcarnitine Analysis
| Internal Standard | Analyte(s) Quantified | Rationale for Use | Potential Limitations |
| Decanoyl-L-carnitine-d3 | Decanoylcarnitine (C10), Decenoylcarnitine (C10:1), Decadienoylcarnitine (C10:2) | Closely mimics the behavior of medium-chain acylcarnitines, which are crucial for diagnosing MCAD deficiency.[1][3] | May not be the ideal surrogate for very short-chain or very long-chain acylcarnitines due to differences in physicochemical properties. |
| Acetyl-L-carnitine-d3 | Acetyl-L-carnitine (C2) | Suitable for the quantification of the most abundant short-chain acylcarnitine. | Limited utility for longer-chain acylcarnitines. |
| Propionyl-L-carnitine-d3 | Propionyl-L-carnitine (C3) | Important for the diagnosis of propionic acidemia and other organic acidurias. | Specific to C3 acylcarnitine analysis. |
| Octanoyl-L-carnitine-d3 | Octanoyl-L-carnitine (C8) | Another key marker for MCAD deficiency. Often used in combination with other medium-chain standards. | Similar to Decanoyl-L-carnitine-d3 in application. |
| Palmitoyl-L-carnitine-d3 | Palmitoyl-L-carnitine (C16) | Representative of long-chain acylcarnitines, important for diagnosing long-chain fatty acid oxidation disorders. | May not accurately reflect the behavior of shorter-chain acylcarnitines. |
| A mix of labeled standards | Comprehensive acylcarnitine profile (C2-C18) | A cocktail of multiple deuterated standards provides the most accurate quantification across the entire acylcarnitine profile by using a specific internal standard for each analyte or class of analytes.[4][5] | Higher cost and complexity in preparation of the internal standard mixture. |
Experimental Protocols for Accurate Acylcarnitine Quantification
The following protocols provide a detailed methodology for the quantification of acylcarnitines in plasma using LC-MS/MS with Decanoyl-L-carnitine-d3 and other internal standards.
Sample Preparation
-
Plasma Collection: Collect whole blood in heparinized tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards, including Decanoyl-L-carnitine-d3.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for all acylcarnitines is the [M+H]+ ion. A common product ion is m/z 85, which corresponds to the carnitine moiety. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
-
Table 2: Example MRM Transitions for Selected Acylcarnitines and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Decanoyl-L-carnitine (C10) | 316.2 | 85.1 | Decanoyl-L-carnitine-d3 | 319.2 | 85.1 |
| Acetyl-L-carnitine (C2) | 204.1 | 85.1 | Acetyl-L-carnitine-d3 | 207.1 | 85.1 |
| Propionyl-L-carnitine (C3) | 218.1 | 85.1 | Propionyl-L-carnitine-d3 | 221.1 | 85.1 |
| Octanoyl-L-carnitine (C8) | 288.2 | 85.1 | Octanoyl-L-carnitine-d3 | 291.2 | 85.1 |
| Palmitoyl-L-carnitine (C16) | 400.4 | 85.1 | Palmitoyl-L-carnitine-d3 | 403.4 | 85.1 |
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biological significance of acylcarnitine quantification, the following diagrams illustrate the analytical workflow and the fatty acid β-oxidation pathway.
Caption: Experimental workflow for acylcarnitine quantification.
Caption: The role of carnitine in fatty acid transport and β-oxidation.
Conclusion
The accurate quantification of acylcarnitines is indispensable for the diagnosis and management of metabolic disorders. Decanoyl-L-carnitine-d3 serves as a robust and reliable internal standard for the analysis of medium-chain acylcarnitines. However, for a comprehensive and highly accurate profiling of the entire range of acylcarnitines, a mixture of stable isotope-labeled internal standards that closely match the physicochemical properties of each analyte is the recommended approach. The methodologies and data presented in this guide provide a solid foundation for researchers to develop and validate high-quality analytical methods for acylcarnitine analysis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. benchchem.com [benchchem.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: LC-MS vs. Enzymatic Assays for Precise Carnitine Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of carnitine is crucial for investigating metabolic disorders and in the development of new therapeutics. This guide provides a comprehensive cross-validation of two primary analytical methods for carnitine quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We present a detailed comparison of their performance, supported by experimental data, and provide in-depth experimental protocols to aid in method selection and implementation.
The choice between LC-MS and enzymatic assays for carnitine quantification hinges on the specific requirements of the study, including the need for specificity in measuring different carnitine species, sample throughput, and available instrumentation. While LC-MS is recognized as the gold standard for its high sensitivity and specificity, enzymatic assays offer a simpler and often more rapid alternative.[1][2]
Method Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation.[3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is distinguished as the benchmark method due to its exceptional sensitivity and specificity, enabling the precise measurement of individual acylcarnitine species, even at very low concentrations.[2] In contrast, enzymatic assays, while simpler and faster, typically measure total carnitine and do not differentiate between free carnitine and its various acyl esters.[2][3]
A 2020 study comparing an LC-MS/MS method with an enzymatic method for the analysis of total carnitine in infant formula and milk products found that the results were equivalent between the two methods.[4][5] This suggests that for applications where the quantification of total carnitine is sufficient, enzymatic assays can be used with confidence, especially in laboratories where LC-MS/MS platforms are not available.[1][4]
Here is a summary of the quantitative performance of LC-MS/MS and enzymatic assays based on published data:
| Analytical Method | Sample Matrix | Linearity Range | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| LC-MS/MS | Human Plasma | 1–1000 ng/mL | Not Specified | < 9.84% (Intra-day & Inter-day CV) | 91.29%–98.23% |
| Infant Formula & Milk Products | Not Specified | Not Specified | 2.0% (Repeatability RSDr) | 94.0–108.4% (Spike Recovery)[4] | |
| Enzymatic Assay | Plasma | Not Specified | 1.7 µmol/L[6] | < 5% (Inter- & Intra-day)[6] | 97% (Spike Recovery)[6] |
| Milk, Baby Formula, etc. | Not Specified | 0.6 mg/100g[7] | Not Specified | 90%-110%[7] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for carnitine quantification using LC-MS and enzymatic assays.
Detailed Experimental Protocols
The following are representative protocols for the quantification of carnitine using LC-MS/MS and a commercially available enzymatic assay kit. These protocols may require optimization for specific applications and sample matrices.
LC-MS/MS Protocol for Carnitine Quantification in Plasma
This protocol is a composite based on typical procedures for the analysis of carnitine and acylcarnitines in plasma.[8][9][10]
1. Materials and Reagents:
-
L-Carnitine standard
-
Deuterated L-Carnitine internal standard (e.g., L-Carnitine-d3)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid
-
Ammonium acetate
-
Human plasma (or other biological matrix)
-
HPLC column (e.g., C18 reversed-phase or HILIC)[10]
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of L-carnitine and the internal standard in methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the L-carnitine stock solution in 50% methanol to create a calibration curve (e.g., 1-1000 ng/mL).[10]
-
Sample Preparation:
-
To 50 µL of plasma, standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.[8]
-
Add 150 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.[8]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8]
-
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable column for separating polar compounds, such as a C18 or HILIC column.[10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2 - 0.5 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI+).[3]
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for L-carnitine and its internal standard.[3]
4. Data Analysis:
-
Quantify L-carnitine concentrations in the samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard in the working standards.
Enzymatic Assay Protocol for Total Carnitine Quantification
This protocol is based on the principles of commercially available enzymatic assay kits.[6][11]
1. Principle: This assay involves a series of coupled enzymatic reactions. First, carnitine acetyltransferase catalyzes the reaction between L-carnitine and acetyl-CoA to form acetyl-L-carnitine and free coenzyme A (CoA-SH). The liberated CoA-SH then reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically at 412 nm.[6] For total carnitine measurement, an initial alkaline hydrolysis step is required to convert acylcarnitines to free carnitine.[6]
2. Materials and Reagents (Typical Kit Components):
-
Assay Buffer
-
Substrate Mix (containing acetyl-CoA and other necessary components)
-
Enzyme Mix (containing carnitine acetyltransferase)
-
Developer (containing DTNB or a similar chromogenic substrate)
-
L-Carnitine Standard
-
96-well microplate
-
Spectrophotometer
3. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of L-carnitine standards by diluting the provided stock standard in the assay buffer.
-
Sample Preparation:
-
For total carnitine measurement, plasma or serum samples are first subjected to alkaline hydrolysis to release free carnitine from its acylated forms.[6]
-
This is typically followed by a neutralization step.
-
For free carnitine measurement, the hydrolysis step is omitted.
-
-
Enzymatic Reaction:
-
Add the prepared standards and samples to the wells of a 96-well plate.
-
Add the reaction mix (containing the enzyme and substrate) to each well.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
-
Detection:
4. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the standard curve of absorbance versus L-carnitine concentration.
-
Determine the carnitine concentration in the samples from the standard curve.
Conclusion
Both LC-MS/MS and enzymatic assays are valuable tools for the quantification of carnitine. LC-MS/MS offers superior specificity and sensitivity, making it the method of choice for detailed metabolic studies and the analysis of individual acylcarnitine species.[2] Enzymatic assays, while less specific, provide a reliable, rapid, and more accessible method for the determination of total carnitine, which is suitable for many research and clinical applications.[4] The selection of the most appropriate method will ultimately depend on the specific research question, the required level of detail, and the available laboratory resources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of free and total carnitine in plasma by an enzymatic reaction and spectrophotometric quantitation spectrophotometric determination of carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ringbio.com [ringbio.com]
- 8. benchchem.com [benchchem.com]
- 9. jasem.com.tr [jasem.com.tr]
- 10. bevital.no [bevital.no]
- 11. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Effects of Medium-Chain vs. Long-Chain Acylcarnitines on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of medium-chain acylcarnitines (MCACs) and long-chain acylcarnitines (LCACs) on mitochondrial respiration, supported by experimental data. The accumulation of acylcarnitines, intermediates of fatty acid metabolism, is implicated in various metabolic diseases, making the understanding of their chain length-dependent effects on mitochondrial function crucial for therapeutic development.
Executive Summary
Mitochondrial fatty acid oxidation is a critical pathway for energy production. Acylcarnitines, formed from fatty acids, are transported into the mitochondria for β-oxidation. The chain length of these acylcarnitines significantly influences their impact on mitochondrial respiration. Generally, medium-chain acylcarnitines are efficiently oxidized, supporting robust respiration. In contrast, an overabundance of long-chain acylcarnitines can impair mitochondrial function, leading to decreased respiratory efficiency, increased production of reactive oxygen species (ROS), and the activation of pro-inflammatory signaling pathways.
Data Presentation: Quantitative Comparison of Acylcarnitine Effects
The following tables summarize quantitative data from studies comparing the effects of MCACs and LCACs on key parameters of mitochondrial respiration.
Table 1: Comparison of Oxygen Consumption Rates (OCR) with Different Acylcarnitine Chain Lengths in Heart and Skeletal Muscle Mitochondria
| Acylcarnitine Chain Length | Heart Mitochondria (Relative OCR) | Skeletal Muscle Mitochondria (Relative OCR) |
| C6 (Hexanoylcarnitine) | Low | Low |
| C8 (Octanoylcarnitine) | Moderate | High |
| C10 (Decanoylcarnitine) | High | High |
| C12 (Lauroylcarnitine) | High | High |
| C14 (Myristoylcarnitine) | High | High |
| C16 (Palmitoylcarnitine) | High | High |
| C18 (Stearoylcarnitine) | High | High |
Data adapted from a study on heart and skeletal muscle homogenates. "High" relative OCR indicates robust mitochondrial respiration supported by the acylcarnitine, while "Low" indicates poor support for respiration.
Table 2: Effects of Palmitoylcarnitine (B157527) (C16:0) on Mitochondrial Function in Rat Ventricular Myocytes
| Parameter | 1-5 µM Palmitoylcarnitine | 10 µM Palmitoylcarnitine |
| Mitochondrial Membrane Potential (ΔΨm) | Slight Hyperpolarization | Depolarization |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | No | Yes |
| Reactive Oxygen Species (ROS) Generation | Modest Increase | Significant Increase |
This table highlights the dose-dependent detrimental effects of a long-chain acylcarnitine on mitochondrial integrity.[1][2][3][4]
Table 3: General Comparison of Medium-Chain vs. Long-Chain Acylcarnitines on Mitochondrial Respiration Parameters
| Parameter | Medium-Chain Acylcarnitines (e.g., Octanoylcarnitine) | Long-Chain Acylcarnitines (e.g., Palmitoylcarnitine) |
| Respiratory Control Ratio (RCR) | Generally high, indicating good coupling of respiration to ATP synthesis. | Can be lower, suggesting uncoupling and reduced efficiency.[5] |
| ATP Production | Efficiently supports ATP production. | High concentrations can impair ATP synthesis.[6] |
| Mitochondrial Coupling | Tightly coupled respiration. | Can induce proton leak and uncoupling.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Mitochondrial Respiration in Isolated Mitochondria
This protocol is adapted for use with a Clark-type oxygen electrode or a microplate-based respirometer to assess the impact of different acylcarnitines on mitochondrial oxygen consumption.[7]
Materials:
-
Isolated mitochondria (from tissue of interest, e.g., liver, heart, skeletal muscle)
-
Respiration Buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA)
-
Acylcarnitine solutions (e.g., octanoylcarnitine, palmitoylcarnitine)
-
Malate (B86768) solution
-
ADP solution
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (B1679576) and Antimycin A (Complex I and III inhibitors)
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.
-
Assay Setup: Add respiration buffer to the assay chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Mitochondrial Addition: Add a standardized amount of isolated mitochondria to the chamber (e.g., 0.1-0.5 mg/mL).
-
State 2 Respiration (Substrate-dependent, non-phosphorylating): Add the acylcarnitine of interest (e.g., 5-10 µM palmitoylcarnitine or 100-200 µM octanoylcarnitine) along with malate (e.g., 2 mM). Record the basal oxygen consumption rate.
-
State 3 Respiration (ADP-stimulated): Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure the maximal phosphorylating respiration rate.
-
State 4 Respiration (ADP-limited): After the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4. This rate reflects the proton leak across the inner mitochondrial membrane.
-
Respiratory Control Ratio (RCR) Calculation: RCR is calculated as the ratio of State 3 to State 4 respiration (State 3/State 4). A higher RCR indicates better coupling between oxidation and phosphorylation.
-
Uncoupled Respiration: Optionally, add a chemical uncoupler like FCCP in titrations to determine the maximal respiratory capacity of the electron transport chain.
-
Inhibition: Finally, add rotenone and antimycin A to inhibit mitochondrial respiration and measure the non-mitochondrial oxygen consumption.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of an extracellular flux analyzer to measure real-time oxygen consumption rates (OCR) in intact or permeabilized cells in response to acylcarnitine substrates.[1][7]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cell line of interest
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine as required)
-
Acylcarnitine solutions
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the growth medium with the assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Loading: Load the injector ports of the hydrated sensor cartridge with the compounds to be injected sequentially (e.g., acylcarnitine, oligomycin, FCCP, and rotenone/antimycin A).
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
The instrument will measure the basal OCR.
-
Injection A: Inject the acylcarnitine to measure the cellular respiratory response to this substrate.
-
Injection B: Inject oligomycin to inhibit ATP synthase, revealing the ATP-linked respiration.
-
Injection C: Inject FCCP to uncouple the mitochondrial membrane and measure the maximal respiratory capacity.
-
Injection D: Inject rotenone and antimycin A to inhibit mitochondrial respiration and determine the non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse XF software automatically calculates OCR at each stage. This data can be used to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity fueled by the specific acylcarnitine.
Mandatory Visualization
Experimental Workflow for Assessing Acylcarnitine Effects on Mitochondrial Respiration
Caption: Workflow for comparing the effects of MCACs and LCACs on mitochondrial respiration.
Signaling Pathways Activated by Long-Chain Acylcarnitines
Caption: Pro-inflammatory signaling pathways activated by elevated levels of long-chain acylcarnitines.[8][9]
References
- 1. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of carnitine on mitochondrial oxidation of palmitoylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Decanoyl-L-carnitine Chloride as a Biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Comparative Guide
Introduction
Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid metabolism.[1] It is the most common defect in the mitochondrial fatty acid oxidation pathway, preventing the body from converting certain fats into energy, particularly during periods of fasting or illness.[2][3] If undiagnosed, MCADD can lead to severe metabolic crises, including hypoketotic hypoglycemia, lethargy, seizures, coma, and even death.[2][4] Early diagnosis and management are crucial for preventing these life-threatening complications.[3]
Newborn screening (NBS) programs utilizing tandem mass spectrometry (MS/MS) have revolutionized the early detection of MCADD.[5] These programs primarily rely on the analysis of acylcarnitine profiles in dried blood spots (DBS).[5][6] A characteristic pattern of elevated medium-chain acylcarnitines serves as the primary indicator of the disorder.[7] This guide provides a comparative analysis of decanoyl-L-carnitine chloride (C10), a key medium-chain acylcarnitine, and its validation as a biomarker for MCADD, comparing it with other relevant biomarkers.
Core Biomarkers in MCADD Screening
The diagnosis of MCADD is based on a characteristic acylcarnitine pattern, which includes elevated levels of hexanoylcarnitine (B1232462) (C6), octanoylcarnitine (B1202733) (C8), and decanoylcarnitine (B1670086) (C10).[8] Of these, C8 is considered the primary and most sensitive biomarker.[9][10] However, to improve diagnostic accuracy and reduce false positives, ratios of these markers are often employed.[1][11]
Primary Biomarker:
-
Octanoylcarnitine (C8): The most prominent and reliable marker for MCADD. Its concentration is significantly elevated in affected individuals.[10][12]
Secondary Biomarkers:
-
Decanoyl-L-carnitine (C10): An important secondary marker that is typically elevated in MCADD.[7][9] While less specific than C8 on its own, its inclusion in biomarker panels enhances diagnostic confidence.[8][13]
-
Hexanoylcarnitine (C6): Another medium-chain acylcarnitine that is often elevated.[7][9]
-
Decenoylcarnitine (C10:1): An unsaturated 10-carbon acylcarnitine, also used as a secondary marker.[7][12]
Biomarker Ratios:
-
C8/C10 Ratio: This ratio is considered superior to C8 alone in discriminating between mild and severe cases of MCADD.[14]
-
C8/C2 (Acetylcarnitine) Ratio: This ratio is also a highly accurate biomarker for MCADD and can be crucial in cases where C8 levels are not definitively elevated.[8][11]
Comparative Performance of C10 and Other Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and predictive value in identifying affected individuals. While C8 is the cornerstone of MCADD screening, C10 and various ratios play a vital supportive role.
| Biomarker/Ratio | Role in MCADD Diagnosis | Performance Characteristics |
| C8 (Octanoylcarnitine) | Primary | Highest sensitivity and specificity for MCADD.[11][14] Elevated in virtually all confirmed cases.[10] |
| C10 (Decanoyl-L-carnitine) | Secondary | Generally elevated, but may be within the normal range in about half of patients before treatment, making it less specific than C8 when used alone.[8] However, it shows a significant negative correlation with residual MCAD enzyme activity.[12] |
| C6 (Hexanoylcarnitine) | Secondary | Typically elevated along with C8 and C10.[7] |
| C8/C10 Ratio | Ratio | Excellent for discriminating between severe and mild MCADD phenotypes.[14] A high ratio is a strong indicator of MCADD.[10][15] |
| C8/C2 Ratio | Ratio | Considered a very accurate biomarker, sometimes more so than C8 alone, and is critical for avoiding missed diagnoses.[11] |
Table 1: Comparison of Primary and Secondary Biomarkers for MCADD Screening.
A Dutch nationwide study highlighted the superiority of the C8/C10 ratio over C8 alone in distinguishing between mild and severe MCADD cases.[14] The Receiver Operating Characteristic (ROC) analysis from this study showed an Area Under the Curve (AUC) of 0.98 for the C8/C10 ratio, compared to 0.87 for C8 alone when differentiating between these groups.[14] Another study found the C8/C2 ratio to be elevated in all 45 patients studied, making it a highly reliable marker.[11]
While C10 levels alone might not be sufficient for a definitive diagnosis due to potential overlap with normal ranges, its inclusion in the acylcarnitine profile and its use in calculating the C8/C10 ratio are invaluable for accurate risk stratification and diagnosis.[8][14]
Experimental Protocols
The standard method for analyzing acylcarnitines for MCADD newborn screening is tandem mass spectrometry (MS/MS).[5] The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots (DBS).
Protocol: Acylcarnitine Profiling by Tandem Mass Spectrometry
-
Sample Preparation:
-
A 3 mm disk is punched from a dried blood spot into a well of a 96-well microtiter plate.[5][6]
-
100 µL of an extraction solution, typically methanol (B129727) containing a mixture of deuterated internal standards, is added to each well.[5]
-
The plate is sealed and agitated on a plate shaker for 30-60 minutes at room temperature to elute the acylcarnitines.[5]
-
The methanol extract is then transferred to a new plate and evaporated to dryness under a stream of nitrogen.[5]
-
-
Derivatization (Butylation):
-
The dried extract is reconstituted in a solution of 3N HCl in n-butanol.[5]
-
The plate is sealed and incubated to convert the acylcarnitines to their butyl esters. This step enhances their ionization efficiency and analytical sensitivity.[16]
-
The butanol-HCl is then evaporated under nitrogen.
-
The residue is reconstituted in a mobile phase suitable for injection into the MS/MS system.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Ionization: Electrospray ionization (ESI) is commonly used to generate protonated molecular ions [M+H]+ of the acylcarnitine butyl esters.[5]
-
MS/MS Method: The analysis is typically performed using a precursor ion scan or multiple reaction monitoring (MRM) mode. For acylcarnitines, a common method is to scan for precursors of a specific fragment ion (m/z 85), which is a characteristic fragment of all carnitine esters.
-
Quantification: The concentration of each acylcarnitine (C6, C8, C10, etc.) is determined by comparing the ion intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.[9]
-
Visualizing the Role of C10 in MCADD
Metabolic Pathway Disruption in MCADD
In healthy individuals, the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme catalyzes the first step of beta-oxidation for fatty acids with chain lengths from C6 to C12.[1][17] In MCADD, a deficiency in this enzyme leads to a bottleneck in the pathway.[4][17] This results in the accumulation of upstream metabolites, including octanoyl-CoA (C8) and decanoyl-CoA (C10), which are then converted to their respective acylcarnitines and released into the circulation.[17]
Caption: Metabolic pathway disruption in MCADD.
Newborn Screening Workflow for MCADD
The process of diagnosing MCADD through newborn screening involves a multi-step workflow, from sample collection to confirmatory testing and clinical follow-up.
Caption: Newborn screening workflow for MCADD.
Logical Comparison of MCADD Biomarkers
The diagnostic strength for MCADD comes from the combined interpretation of multiple biomarkers, rather than relying on a single analyte. The relationship between these markers forms a robust diagnostic algorithm.
Caption: Logical relationship of MCADD biomarkers.
Conclusion
This compound (C10) is a validated and essential secondary biomarker for the diagnosis of Medium-chain acyl-CoA dehydrogenase deficiency. While octanoylcarnitine (C8) remains the primary diagnostic marker due to its superior sensitivity, C10 provides crucial confirmatory evidence.[7][8] More importantly, its use in the C8/C10 ratio significantly enhances the ability to discriminate between severe and mild forms of MCADD, which is vital for prognosis and management.[14] The comprehensive analysis of an acylcarnitine panel, including C8, C10, C6, and key ratios, through tandem mass spectrometry remains the gold standard for the early and accurate detection of MCADD in newborn screening programs.[5][7]
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. benchchem.com [benchchem.com]
- 6. Blood carnitine profiling on tandem mass spectrometry in liver cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 9. Medium-chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relevance of Expanded Neonatal Screening of Medium-Chain Acyl Co-A Dehydrogenase Deficiency: Outcome of a Decade in Galicia (Spain) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. publications.aap.org [publications.aap.org]
- 16. cda-amc.ca [cda-amc.ca]
- 17. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
Decanoyl-L-carnitine Chloride vs. Free L-carnitine Supplementation: A Comparative Guide for Metabolic Research
A detailed comparison of Decanoyl-L-carnitine chloride and free L-carnitine (B1674952) for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their metabolic effects, supported by experimental data and detailed protocols.
This guide offers a comprehensive comparison of this compound and free L-carnitine supplementation in the context of metabolic studies. While direct comparative clinical trials are limited, this document synthesizes available data to provide an indirect comparison of their mechanisms and effects on key metabolic parameters.
At a Glance: this compound vs. Free L-carnitine
| Feature | This compound | Free L-carnitine |
| Primary Function | An ester derivative of L-carnitine, directly participates in fatty acid metabolism as an intermediate. | A quaternary ammonium (B1175870) compound essential for the transport of long-chain fatty acids into the mitochondria. |
| Mechanism of Action | Activates carnitine palmitoyltransferase I (CPT1A) expression, potentially through the PPARα signaling pathway, to enhance fatty acid β-oxidation. | Facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle system. |
| Metabolic Effects | In a study on HBV-infected mouse models, it was shown to improve liver mitochondrial dysfunction by enhancing fatty acid metabolism.[1] | Numerous clinical trials and meta-analyses have demonstrated its effects on improving biomarkers of metabolic syndrome, including reductions in waist circumference, blood pressure, fasting blood sugar, and triglycerides, and an increase in HDL cholesterol.[2][3][4][5] |
| Bioavailability | As an acylcarnitine, it may be more readily transported into cells and mitochondria compared to free carnitine. | Bioavailability from oral supplements is typically lower than from food sources and can be influenced by gut microbiota. |
Note: The comparison is indirect and based on separate studies. The study on Decanoyl-L-carnitine was conducted in the context of Hepatitis B virus infection and may not be directly comparable to the effects of free L-carnitine in populations with metabolic syndrome.
In-Depth Analysis
This compound: A Direct Metabolic Modulator
This compound is a medium-chain acylcarnitine, an ester of L-carnitine and decanoic acid. As an intermediate in fatty acid metabolism, it plays a direct role in cellular energy production.
Mechanism of Action: Recent research suggests that Decanoyl-L-carnitine supplementation can enhance fatty acid β-oxidation. A study investigating its effects in a model of Hepatitis B Virus (HBV) infection, which is associated with mitochondrial dysfunction, found that Decanoyl-L-carnitine activated the expression of carnitine palmitoyltransferase I (CPT1A).[6][1] This enzyme is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for oxidation. The study's proteomic analysis indicated that this activation may be mediated through the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with PPARα being a key player.[6][1]
Caption: Proposed signaling pathway of this compound.
Free L-carnitine: The Essential Fatty Acid Transporter
Free L-carnitine is a well-established dietary supplement known for its crucial role in energy metabolism. Its primary function is to act as a shuttle for long-chain fatty acids, transporting them from the cytoplasm into the mitochondrial matrix where they can undergo β-oxidation to produce ATP.
Mechanism of Action: The "carnitine shuttle" involves a series of enzymatic steps. L-carnitine is first acylated to form acylcarnitine on the outer mitochondrial membrane. This acylcarnitine is then transported across the inner mitochondrial membrane in exchange for free carnitine. Once inside the mitochondrial matrix, the acyl group is transferred to coenzyme A, and the regenerated free carnitine is transported back to the cytoplasm. This process is essential for utilizing fatty acids as an energy source.
Caption: The L-carnitine shuttle system for fatty acid transport.
Metabolic Effects in Clinical Trials: Multiple systematic reviews and meta-analyses of randomized controlled trials have consistently shown that L-carnitine supplementation can positively impact biomarkers of metabolic syndrome.[2][7][3][4][5] Doses typically ranging from 750 mg to 3 g per day for durations of 8 to 24 weeks have been associated with significant reductions in waist circumference and systolic blood pressure.[2][3][8] Some analyses also indicate that doses above 1 g/day can lead to significant decreases in fasting blood sugar and triglycerides, along with an increase in HDL cholesterol.[2][3]
Experimental Protocols
This compound Study (In Vivo)
-
Study Design: The study utilized a mouse model of HBV infection.[6][1]
-
Animal Model: C57BL/6 mice were used.
-
Intervention: Mice were administered Decanoyl-L-carnitine. The exact dosage and administration route would be detailed in the full publication.
-
Analysis: Liver tissue was collected for proteomic analysis to identify changes in protein expression and signaling pathways. Western blotting was used to confirm the changes in key proteins like CPT1A and PPARα. Mitochondrial function was also assessed.
Representative Free L-carnitine Supplementation Clinical Trial
The following is a generalized protocol based on common methodologies from studies included in major meta-analyses.[2][5]
Caption: A generalized workflow for a randomized controlled trial on L-carnitine.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Adults diagnosed with metabolic syndrome based on established criteria (e.g., presence of at least three of the following: abdominal obesity, high triglycerides, low HDL cholesterol, high blood pressure, and high fasting glucose).
-
Intervention: Oral supplementation with free L-carnitine (e.g., 2 grams per day) for a specified duration (e.g., 12 weeks).
-
Control: Oral administration of a placebo identical in appearance and taste to the L-carnitine supplement.
-
Data Collection:
-
Baseline and Follow-up Visits: At the beginning and end of the study, the following measurements were taken:
-
Anthropometric measurements: Waist circumference, body weight, and BMI.
-
Blood pressure: Systolic and diastolic blood pressure.
-
Blood samples: Fasting blood samples were collected to measure fasting blood sugar, triglycerides, HDL cholesterol, and LDL cholesterol.
-
-
-
Statistical Analysis: The changes in the measured parameters from baseline to the end of the study were compared between the L-carnitine and placebo groups using appropriate statistical tests.
Conclusion
Both this compound and free L-carnitine play important roles in fatty acid metabolism and hold potential for therapeutic applications in metabolic disorders. Free L-carnitine has a substantial body of clinical evidence from human trials demonstrating its modest but significant benefits on several components of the metabolic syndrome. Decanoyl-L-carnitine, as an acylcarnitine, may have a more direct role in modulating mitochondrial fatty acid oxidation, as suggested by preclinical studies. However, further clinical research is needed to establish its efficacy and safety in humans with metabolic disorders and to directly compare its effects with free L-carnitine. Researchers and drug development professionals should consider the distinct mechanisms of these two compounds when designing future metabolic studies.
References
- 1. legerepharm.com [legerepharm.com]
- 2. The Effect of Magnesium Supplementation on Insulin Resistance and Metabolic Profiles in Women with Polycystic Ovary Syndrome: a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Carnitine’s Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of l-carnitine supplementation on weight loss and body composition: A systematic review and meta-analysis of 37 randomized controlled clinical trials with dose-response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-carnitine: implications in the treatment of the metabolic syndrome and Type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 7. L-Carnitine’s Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 8. researchgate.net [researchgate.net]
A comparative study of different derivatization techniques for acylcarnitine analysis.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acylcarnitines, key intermediates in fatty acid and amino acid metabolism, is crucial for the diagnosis and monitoring of inherited metabolic disorders and for advancing research in areas such as diabetes and cardiovascular disease. The analytical challenge in acylcarnitine profiling lies in their structural diversity and the wide range of concentrations in biological matrices. Derivatization is a common strategy to enhance the analytical performance of acylcarnititine analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of four prominent techniques: butylation, analysis of underivatized acylcarnitines, and derivatization with pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFP-Tf) and 3-nitrophenylhydrazine (B1228671) (3-NPH).
Comparison of Derivatization Techniques
The choice of derivatization strategy significantly impacts the sensitivity, specificity, and throughput of acylcarnitine analysis. Below is a summary of the key performance characteristics of each technique.
| Parameter | Butylation (Butyl Esterification) | Underivatized (Free Acid) | Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Tf) | 3-Nitrophenylhydrazine (3-NPH) |
| Principle | Esterification of the carboxylic acid group to a butyl ester. | Direct analysis of native acylcarnitines. | Esterification of the carboxylic acid group with PFP-Tf. | Condensation reaction with the carboxylic acid group. |
| Reaction Time | 15 - 20 minutes[1][2] | Not applicable | ~10 minutes[3] | 30 minutes[4] |
| Reaction Temperature | 65°C[1] | Not applicable | Room Temperature[3] | 30°C[4] |
| Recovery | 95 - 116% for various acylcarnitines[1] | 84 - 112%[5] | 77 - 85%[6][7][8] | 86.9 - 109.7%[5] |
| Limit of Quantification (LOQ) | 0.05 - 5 µmol/L for various acylcarnitines[1] | 10 - 500 nM for most acylcarnitines[9] | Not explicitly stated in direct comparison | Sub- to low-femtomole levels on-column[5] |
| Advantages | - Improved ionization efficiency, especially for dicarboxylic acylcarnitines[2].- Allows for differentiation of some isobaric species[2].- Well-established and widely used method. | - Simple and rapid sample preparation[5].- Reduced risk of analyte degradation from harsh reaction conditions. | - Rapid and complete derivatization under mild conditions[6][7].- No evidence of acylcarnitine hydrolysis during derivatization[6][7]. | - Significantly increases signal intensity[4].- Improves chromatographic separation, especially for short-chain acylcarnitines[10]. |
| Disadvantages | - Potential for hydrolysis of acylcarnitines under acidic conditions[11].- Derivatives of short-chain acylcarnitines can be unstable[12]. | - Lower mass spectrometric response for dicarboxylic acylcarnitines[13][14].- Inability to differentiate some isobaric acylcarnitines[13][14]. | - Requires an additional solid-phase extraction step for isolation[6].- Fewer direct comparative studies available. | - Protocol involves multiple reagents.- Limited data on the long-term stability of the derivatives. |
Experimental Protocols
Detailed methodologies for the key derivatization techniques are provided below.
Butylation (Butyl Esterification) Protocol
This protocol is a widely adopted method for the derivatization of acylcarnitines.
-
Sample Preparation: To 10 µL of plasma, add an internal standard solution.
-
Protein Precipitation: Precipitate proteins by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and centrifuge.
-
Drying: Transfer the supernatant to a new tube and dry under a stream of nitrogen at 45°C.[1]
-
Derivatization: Add 50 µL of 3N HCl in n-butanol (prepared by adding acetyl chloride to n-butanol).[1]
-
Incubation: Incubate the mixture at 65°C for 15 minutes.[1]
-
Final Drying: Dry the butylated sample under a stream of nitrogen at 45°C.[1]
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[1]
Underivatized (Free Acid) Analysis Protocol
This method offers a simpler and faster workflow by omitting the derivatization step.
-
Sample Preparation: To a plasma sample, add an internal standard solution.
-
Protein Precipitation: Precipitate proteins with acetonitrile (B52724) and centrifuge.[5]
-
Supernatant Transfer: Transfer the supernatant to a new vial for direct injection into the LC-MS/MS system.[5]
Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Tf) Derivatization Protocol
This technique utilizes a highly reactive reagent for rapid derivatization under mild conditions.
-
Isolation: Isolate carnitine and acylcarnitines from the sample matrix using solid-phase extraction (cation-exchange).[6]
-
Elution and Drying: Elute the analytes and evaporate to dryness.
-
Derivatization: Add a solution of pentafluorophenacyl trifluoromethanesulfonate in a suitable solvent (e.g., acetonitrile) to the dried sample. The reaction is rapid and proceeds at room temperature.[3]
-
Reconstitution: After a short incubation period (e.g., 10 minutes), the sample is ready for reconstitution in the mobile phase and injection.[3]
3-Nitrophenylhydrazine (3-NPH) Derivatization Protocol
This method enhances sensitivity and improves chromatographic properties.
-
Sample Preparation: Extract acylcarnitines from the biological sample using a suitable solvent mixture (e.g., 80/20 methanol/water).[10]
-
Derivatization Cocktail: Add a freshly prepared solution containing 3-nitrophenylhydrazine (3NPH), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and pyridine (B92270) to the sample extract.[4]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[4]
-
Lyophilization and Reconstitution: Lyophilize the samples and then reconstitute them in water before LC-MS/MS analysis.[4]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the different derivatization techniques.
References
- 1. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots [dspace.library.uvic.ca]
- 2. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic separation of acylcarnitines following derivatization with 4'-bromophenacyl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC-MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Detecting Decanoyl-L-carnitine chloride: A Comparative Guide to Antibody-Based and Mass Spectrometry Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of Decanoyl-L-carnitine chloride, a key intermediate in fatty acid metabolism, is crucial. This guide provides a detailed comparison of two primary analytical techniques: antibody-based immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While commercially available antibodies specifically targeting this compound are not readily found, this guide will evaluate the specificity of anti-L-carnitine antibodies as a potential proxy and compare this approach with the highly specific and sensitive LC-MS/MS methodology.
Performance Comparison
The choice of analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the quantitative performance characteristics of L-carnitine Enzyme-Linked Immunosorbent Assays (ELISA) and LC-MS/MS for the analysis of acylcarnitines.
| Parameter | L-Carnitine ELISA | LC-MS/MS for Decanoyl-L-carnitine |
| Principle | Antigen-antibody binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | High for L-carnitine, but potential for cross-reactivity with other acylcarnitines. Specific data is lacking.[1] | Very high; capable of distinguishing between isomeric and isobaric compounds.[2] |
| Sensitivity (LOD) | Typically in the range of 0.078 ng/mL to 0.239 nmol/ml.[1][3][4] | Can reach sub-ng/mL to low ng/mL levels (e.g., ~0.5 ng/mL for some acylcarnitines).[5] |
| Detection Range | Narrow, typically 0.312-20 ng/mL or 0.5-200 nmol/ml.[1][3][4] | Wide dynamic range, often spanning several orders of magnitude (e.g., 5-200 ng/mL for various acylcarnitines).[5] |
| Precision (CV%) | Intra-assay CV < 8%, Inter-assay CV < 10%.[4][6] | Typically < 15%. |
| Sample Throughput | High (96-well plate format). | Lower, sequential sample analysis. |
| Instrumentation Cost | Lower (plate reader). | High (LC-MS/MS system). |
| Sample Preparation | Minimal dilution often required. | More involved, may include protein precipitation, derivatization (though not always necessary).[5][7] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and for understanding the nuances of each technique.
L-Carnitine ELISA Protocol (Sandwich ELISA)
This protocol is a generalized procedure based on commercially available kits.
-
Preparation: Bring all reagents and samples to room temperature. Prepare standards and dilute samples as required.
-
Coating: Microplate wells are pre-coated with a monoclonal antibody specific for L-carnitine.
-
Binding: Add 100 µL of standards and samples to the appropriate wells and incubate for 1-2 hours at 37°C. During this time, the L-carnitine in the sample binds to the immobilized antibody.
-
Washing: Aspirate the liquid from each well and wash 3-5 times with wash buffer to remove unbound substances.
-
Detection Antibody: Add 100 µL of a biotin-conjugated anti-L-carnitine antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate: Add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C. A blue color will develop in proportion to the amount of L-carnitine bound.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader within 5-10 minutes.
-
Quantification: Calculate the concentration of L-carnitine in the samples by comparing their absorbance to the standard curve.
LC-MS/MS Protocol for Decanoyl-L-carnitine
This is a representative protocol for the quantitative analysis of acylcarnitines from biological samples.
-
Sample Preparation:
-
To 50 µL of plasma or serum, add an internal standard solution containing a deuterated analog of the analyte (e.g., d3-Decanoyl-L-carnitine).
-
Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an HPLC or UPLC system.
-
Separation is typically achieved on a C18 reversed-phase column.
-
A gradient elution is often used with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Decanoyl-L-carnitine and its internal standard are monitored for high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The concentration of Decanoyl-L-carnitine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both ELISA and LC-MS/MS.
Discussion and Conclusion
The evaluation of antibody specificity is paramount for reliable quantification. For the detection of Decanoyl-L-carnitine, a direct comparison reveals significant differences between antibody-based methods and LC-MS/MS.
Antibody-Based Methods (L-Carnitine ELISA): The primary advantage of ELISA is its high throughput and lower instrumentation cost. However, the specificity for Decanoyl-L-carnitine is a major concern. Commercially available kits are designed for L-carnitine, and while they claim high specificity, the lack of quantitative cross-reactivity data with a range of acylcarnitines, including Decanoyl-L-carnitine, is a significant limitation.[1] Studies on monoclonal antibodies against L-carnitine have shown that they can bind to other carnitine-related compounds with varying affinities, suggesting a high potential for cross-reactivity.[8] This could lead to an overestimation of L-carnitine concentration in samples containing various acylcarnitines and would not provide specific information about Decanoyl-L-carnitine levels.
LC-MS/MS: This technique stands out for its superior specificity and sensitivity in the analysis of acylcarnitines.[2] The combination of chromatographic separation and mass spectrometric detection allows for the precise identification and quantification of individual acylcarnitines, even in complex biological matrices. LC-MS/MS can readily distinguish between Decanoyl-L-carnitine and other structurally similar molecules, including its isomers.[2] While the initial investment in instrumentation is higher and the sample throughput is lower compared to ELISA, the quality and specificity of the data are unparalleled for targeted quantitative studies of specific acylcarnitines.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomatik.com [biomatik.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. Human L-Carnitine ELISA Kit [elkbiotech.com]
- 7. msacl.org [msacl.org]
- 8. Production and characterization of monoclonal antibodies against L-carnitine: radioimmunologic assays for L-carnitine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Proposed Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Inter-laboratory Comparison of Decanoyl-L-carnitine Chloride Measurement: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
This compound is a critical ester derivative of L-carnitine that plays a significant role in fatty acid metabolism by facilitating the transport of fatty acids into the mitochondria for energy production.[1][2][3] Its accurate quantification is essential for metabolic studies and in the development of therapeutics for metabolic disorders.[3][4] This guide proposes a framework for an inter-laboratory comparison of this compound measurement to establish standardized and reproducible analytical methodologies.
A robust and widely used method for the quantification of acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilizing a hydrophilic interaction chromatography (HILIC) column for separation of these polar compounds.[5] For the purpose of this proposed inter-laboratory study, a detailed LC-MS/MS protocol is outlined below.
1. Sample Preparation:
-
Matrix: Human plasma.
-
Procedure:
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a deuterated internal standard, such as Decanoyl-L-carnitine-d3 chloride, at a concentration of 50 ng/mL.[6][7]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Decanoyl-L-carnitine: Precursor ion (m/z) 316.2 -> Product ion (m/z) 85.1
-
Decanoyl-L-carnitine-d3 (Internal Standard): Precursor ion (m/z) 319.2 -> Product ion (m/z) 85.1
-
-
Instrument Parameters: Optimized for the specific mass spectrometer being used (e.g., capillary voltage, source temperature, gas flows).
-
3. Quality Control:
-
Calibration Curve: A nine-point calibration curve ranging from 1 to 1000 ng/mL should be prepared in the same biological matrix.[5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) to be analyzed with each batch of samples.
Hypothetical Data Presentation for Inter-laboratory Comparison
The following tables illustrate how data from a hypothetical inter-laboratory comparison could be presented.
Table 1: Comparison of Reported Concentrations for Standard Samples
| Sample ID | Laboratory 1 (ng/mL) | Laboratory 2 (ng/mL) | Laboratory 3 (ng/mL) | Mean (ng/mL) | Standard Deviation | % Coefficient of Variation (%CV) |
| QC Low (3 ng/mL) | 2.9 | 3.2 | 2.8 | 2.97 | 0.21 | 7.07 |
| QC Mid (300 ng/mL) | 295 | 310 | 290 | 298.33 | 10.41 | 3.49 |
| QC High (800 ng/mL) | 780 | 815 | 795 | 796.67 | 17.56 | 2.20 |
Table 2: Performance Characteristics of Analytical Methods
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.7 ng/mL | 0.4 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 1.5 ng/mL | 1.0 ng/mL |
| Linearity (R²) | 0.998 | 0.997 | 0.999 |
| Intra-day Precision (%CV) | 4.5% | 5.2% | 4.1% |
| Inter-day Precision (%CV) | 6.8% | 7.5% | 6.2% |
| Accuracy (% Recovery) | 98.5% | 101.2% | 99.1% |
Alternative Analytical Methodologies
For a comprehensive comparison, other analytical techniques could be evaluated alongside the primary LC-MS/MS method.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This method would require derivatization of the carnitine molecule to introduce a chromophore or fluorophore.[8] While potentially less sensitive and specific than LC-MS/MS, it can be a more accessible technique in laboratories without mass spectrometry capabilities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method would also necessitate derivatization to increase the volatility of Decanoyl-L-carnitine. It can offer high resolution and sensitivity.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the proposed inter-laboratory comparison and the metabolic role of Decanoyl-L-carnitine, the following diagrams have been generated using Graphviz.
Caption: Workflow for the proposed inter-laboratory comparison of this compound measurement.
Caption: Role of Decanoyl-L-carnitine in fatty acid transport into the mitochondria.
References
- 1. Buy this compound | 369651-88-7 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Decanoyl- L -carnitine = 94.0 HPLC 3992-45-8 [sigmaaldrich.com]
- 5. bevital.no [bevital.no]
- 6. caymanchem.com [caymanchem.com]
- 7. Decanoyl-L-carnitine-D3 (chloride), 2483831-87-2 | BroadPharm [broadpharm.com]
- 8. A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Decanoyl-L-carnitine Chloride: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Decanoyl-L-carnitine chloride, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals to handle this chemical waste responsibly.
Based on available Safety Data Sheet (SDS) information for its deuterated analog, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to adhere to standard laboratory chemical waste disposal protocols and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol
Proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following steps provide a clear workflow for laboratory personnel.
-
Consult the Safety Data Sheet (SDS): Always review the SDS for this compound prior to handling and disposal. The SDS contains critical information on physical and chemical properties, hazards, and first-aid measures.[2][3]
-
Hazard Assessment: Based on the available SDS for a structurally similar compound, this compound is not expected to be hazardous.[1] However, it is best practice to treat all chemical waste with caution.
-
Segregation of Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Proper segregation prevents unforeseen chemical reactions.
-
Container Selection and Labeling:
-
Solid Waste: If the this compound is in solid form, it should be collected in a clearly labeled, sealed container. The label should include the full chemical name, concentration, and date.
-
Liquid Waste: For solutions of this compound, use a compatible, leak-proof container. The container must be clearly labeled with the chemical name, solvent, and approximate concentration.
-
-
Disposal Pathway Determination:
-
Non-Hazardous Solid Waste: If confirmed as non-hazardous by your EHS department, solid this compound may be permissible for disposal in the regular laboratory trash.[4][5] The material should be in a sealed, labeled container.
-
Non-Hazardous Liquid Waste: For aqueous solutions deemed non-hazardous, disposal down the sanitary sewer with copious amounts of water may be an option, subject to institutional and local regulations.[4][5][6] Do not dispose of organic solvent solutions down the drain.
-
Consult EHS: In all cases, the final disposal method must be approved by your institution's EHS department. They will provide guidance on the appropriate waste stream and any specific institutional procedures.[2]
-
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data related to the general disposal of laboratory chemicals. These are general guidelines and may be superseded by your institution's specific protocols.
| Parameter | Guideline | Source |
| Non-Hazardous Liquid Disposal Limit (Sewer) | Limited to small quantities (e.g., a few hundred grams or milliliters per day) | General Lab Safety Guidelines |
| pH Range for Sewer Disposal | Typically between 5.5 and 10.5 for dilute aqueous solutions | General Lab Safety Guidelines |
| Container Fill Level | Do not fill waste containers to more than 90% capacity | General Lab Safety Guidelines |
| Hazardous Waste Accumulation Limit | Varies by generator status; consult your EHS department | EPA Regulations |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hbchemical.com [hbchemical.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Comprehensive Safety and Handling Guide for Decanoyl-L-carnitine chloride
This guide provides essential safety and logistical information for the handling and disposal of Decanoyl-L-carnitine chloride, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on the available Safety Data Sheet (SDS) for the structurally similar compound Decanoyl-L-carnitine-d3 (chloride) and general best practices for handling laboratory chemicals.
While the available Safety Data Sheet for Decanoyl-L-carnitine-d3 (chloride) does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is prudent to follow standard precautionary measures for handling chemicals.[1][2] The toxicological properties of this compound have not been fully investigated. Therefore, a conservative approach to handling is recommended to minimize potential exposure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is crucial to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields | To prevent eye contact with the powder or solutions. |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile) - A fully buttoned lab coat | To prevent skin contact. It is advisable to change gloves immediately if they become contaminated and wash hands thoroughly after handling. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | If there is a risk of generating dust or aerosols, work in a fume hood or use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for the safe management of this compound in a laboratory setting.
-
Preparation :
-
Work in a designated, well-ventilated area, preferably a chemical fume hood, especially when handling the solid powder to avoid dust generation.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
-
Weighing :
-
Handle the solid powder with care to minimize the creation of dust.
-
Use appropriate tools, such as a spatula, to transfer the substance.
-
-
Dissolving :
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing and the formation of aerosols.
-
-
Post-Handling :
-
Decontaminate the work surface with an appropriate cleaning agent after use.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound is essential for laboratory safety and environmental protection. While not broadly classified as hazardous waste, it should be disposed of with care, adhering to institutional and local regulations.[2]
-
Waste Characterization :
-
Unused, Pure Product : If the material is an unused surplus in its original, unopened container, consider redistribution to other laboratories within your institution to minimize waste.[2]
-
Contaminated Material : If this compound is contaminated with other hazardous chemicals, it must be treated as hazardous waste.[2]
-
-
Waste Collection :
-
Collect all waste, including contaminated labware (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
For liquid waste, use a leak-proof container compatible with the solvent used.
-
-
Disposal Method :
-
The primary and safest method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]
-
Drain Disposal is not recommended . Although this compound is water-soluble, its environmental impact is not fully known. Do not pour it down the drain without explicit approval from your institution's EHS.[2]
-
-
Empty Containers :
-
A container that held this compound should be triple-rinsed with a suitable solvent.[2]
-
The first rinse should be collected and disposed of as chemical waste.[4] Subsequent rinses may be disposed of down the drain, pending institutional policies.
-
Deface the label on the empty and rinsed container before disposal or recycling.[4]
-
Below is a workflow diagram illustrating the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
